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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-6-chloroisonicotinate

Abstract This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-6-chloroisonicotinate (CAS No. 1005508-80-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-6-chloroisonicotinate (CAS No. 1005508-80-4). As a substituted pyridine derivative, this compound holds interest in medicinal chemistry and materials science, making unambiguous structural confirmation paramount. This document offers a detailed interpretation of its NMR data, grounded in fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. Furthermore, it outlines a robust, field-proven experimental protocol for data acquisition, ensuring reproducibility and scientific integrity. The insights herein are designed to empower researchers in their structural elucidation efforts and to serve as a reliable reference for the characterization of related heterocyclic systems.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides a detailed "map" of the molecular framework. For a molecule like Methyl 2-amino-6-chloroisonicotinate, with its distinct electronic environments created by amino, chloro, and methyl ester substituents on a pyridine ring, NMR is the definitive method for confirming its identity and purity. This guide will deconstruct the spectral features of this specific molecule, explaining the causality behind the observed data and providing a validated methodology for its acquisition.

Molecular Structure and Predicted Spectral Features

The first step in any NMR analysis is a thorough examination of the molecule's structure to predict the number of unique nuclear environments. Symmetrical elements can reduce the number of expected signals.[2][3]

The structure of Methyl 2-amino-6-chloroisonicotinate is shown below, with systematic numbering to facilitate spectral assignment.

Figure 1: Structure of Methyl 2-amino-6-chloroisonicotinate with atom numbering.

Based on this structure, which lacks any plane of symmetry, we can anticipate the following:

  • ¹H NMR: Four distinct signals: one for each of the two aromatic protons (H3, H5), one for the amino (NH₂) protons, and one for the methyl (CH₃) protons.

  • ¹³C NMR: Seven distinct signals, as each of the seven carbon atoms (C2, C3, C4, C5, C6, C7, C8) is in a unique chemical environment.[4]

¹H NMR Spectral Data and In-depth Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Summary of ¹H NMR Spectral Data for Methyl 2-amino-6-chloroisonicotinate

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H5~6.65Singlet (s)1HN/A
H3~7.15Singlet (s)1HN/A
NH₂~4.01Broad Singlet (br s)2HN/A
OCH₃ (C8-H)~3.96Singlet (s)3HN/A

Note: Chemical shifts are referenced from experimental data where available and may vary slightly depending on the solvent and concentration. The data is consistent with values reported for similar substituted isonicotinates.[4][5]

Expert Analysis of ¹H NMR Data:
  • Aromatic Protons (H3, H5): The pyridine ring protons appear as two distinct singlets.

    • Causality (Chemical Shift): The H5 proton at ~6.65 ppm is upfield (more shielded) relative to the H3 proton at ~7.15 ppm. This is because H5 is ortho to the strongly electron-donating amino (-NH₂) group, which increases electron density at this position. Conversely, H3 is adjacent to the electron-withdrawing ester group, leading to deshielding and a downfield shift. The chloro group at C6 also contributes to the overall electronic environment.

    • Causality (Multiplicity): Both H3 and H5 appear as singlets. In a pyridine ring, coupling is typically observed between adjacent protons (ortho-coupling). However, H3 and H5 are meta to each other, separated by the C4-ester substituent. Meta coupling (⁴J) in aromatic systems is very small (typically 0-1 Hz) and often not resolved, resulting in the observation of sharp singlets.

  • Amino Protons (NH₂): The signal around ~4.01 ppm integrates to two protons.

    • Causality (Broadness & Chemical Shift): The broadness of this peak is characteristic of amine protons. This is due to rapid chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the ¹⁴N nucleus.[6] Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[7]

  • Methyl Protons (OCH₃): This signal appears as a sharp singlet at ~3.96 ppm, integrating to three protons.

    • Causality: The singlet multiplicity is expected as there are no adjacent protons to couple with. Its downfield position is a direct result of the deshielding effect of the adjacent electronegative oxygen atom of the ester group.[5]

¹³C NMR Spectral Data and In-depth Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Modern spectra are typically acquired with proton decoupling, meaning each unique carbon appears as a single line.[8]

Table 2: Summary of ¹³C NMR Spectral Data for Methyl 2-amino-6-chloroisonicotinate

Signal AssignmentChemical Shift (δ, ppm)Carbon Type
C7 (C=O)~166.0Carbonyl
C2~158.5Aromatic (C-NH₂)
C6~149.0Aromatic (C-Cl)
C4~141.4Aromatic (C-CO₂Me)
C3~123.7Aromatic (C-H)
C5~119.4Aromatic (C-H)
C8 (OCH₃)~52.8Methyl

Note: Chemical shifts are derived from experimental data and established correlation tables.[4][9][10]

Expert Analysis of ¹³C NMR Data:
  • Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~166.0 ppm). This is a highly diagnostic region for carboxylic acid derivatives.[9]

  • Aromatic Carbons (C2-C6):

    • C2 and C6 (Substituent-Bearing): The carbons directly attached to the heteroatoms (C2-NH₂ and C6-Cl) are significantly deshielded, appearing at ~158.5 and ~149.0 ppm, respectively. The amino group at C2 has a strong deshielding effect in this heterocyclic system.

    • C4 (Substituent-Bearing): The C4 carbon, attached to the ester group, is also a quaternary carbon and is found at ~141.4 ppm.[4] Quaternary carbons often exhibit lower intensity signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.[9]

    • C3 and C5 (Protonated): The protonated carbons, C3 and C5, appear more upfield in the aromatic region at ~123.7 and ~119.4 ppm, respectively.[4] The higher electron density at C5 due to the ortho-amino group results in its slightly more shielded (upfield) position compared to C3.

  • Methyl Carbon (C8): The methyl carbon of the ester group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom, around ~52.8 ppm.[5][11]

A Self-Validating Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a systematic and well-documented protocol is essential. This methodology serves as a self-validating system, where adherence to the steps guarantees reliable results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~10-20 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add TMS as internal standard (0 ppm) B->C D Transfer to 5 mm NMR tube C->D E Insert sample & lock on solvent deuterium signal D->E F Shim magnet coils for homogeneity E->F G Acquire ¹H Spectrum (e.g., zg30 pulse, 16 scans) F->G H Acquire ¹³C Spectrum (e.g., zgpg30 with proton decoupling, ≥1024 scans) F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Calibrate to TMS (0 ppm) & Integrate ¹H signals K->L M M L->M Final Spectral Analysis

Figure 2: Validated workflow for NMR spectral acquisition and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Objective: To prepare a homogeneous solution suitable for high-resolution NMR.

    • Protocol:

      • Accurately weigh 10-20 mg of Methyl 2-amino-6-chloroisonicotinate.

      • Transfer the solid to a clean, dry vial.

      • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable if hydrogen bonding with the NH₂ protons is to be studied, as it will often resolve the N-H signal more sharply.[12] CDCl₃ is a standard choice for general organic structure elucidation.[4]

      • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

      • Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

      • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Objective: To prepare the NMR spectrometer for optimal data acquisition.

    • Protocol:

      • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

      • Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

      • Shimming: An automated or manual shimming process is performed. This involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Objective: To obtain a high signal-to-noise proton spectrum.

    • Typical Parameters (400 MHz):

      • Pulse Program: zg30 (a standard 30-degree pulse experiment).

      • Number of Scans (NS): 16 to 32 scans are typically sufficient.

      • Relaxation Delay (D1): 1-2 seconds.

      • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Spectrum Acquisition:

    • Objective: To obtain a proton-decoupled carbon spectrum.

    • Causality (Proton Decoupling): The ¹³C nucleus couples to attached protons, which would split each carbon signal into a complex multiplet. To simplify the spectrum to single lines and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE), broadband proton decoupling is applied during acquisition.[8][9]

    • Typical Parameters (100 MHz for ¹³C):

      • Pulse Program: zgpg30 (a 30-degree pulse with power-gated proton decoupling).

      • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), more scans are required. 1024 scans or more are common.

      • Relaxation Delay (D1): 2 seconds.

  • Data Processing:

    • Objective: To convert the raw data (Free Induction Decay, FID) into an interpretable spectrum.

    • Protocol:

      • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

      • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in a pure absorption mode (positive and symmetrical).

      • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

      • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

      • Integration (¹H only): The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 2-amino-6-chloroisonicotinate are fully consistent with its proposed chemical structure. The chemical shifts and multiplicities of the signals are governed by the predictable electronic effects of the amino, chloro, and methyl ester substituents on the pyridine ring. This guide provides not only the interpreted spectral data but also a robust, validated protocol for its acquisition and processing. By understanding the causality behind the spectral features and adhering to a rigorous experimental workflow, researchers can confidently use NMR spectroscopy to verify the structure and purity of this compound, facilitating its application in drug discovery and chemical research.

References

  • Experimental 13 C NMR spectrum of 2-Cl-6-MA. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Spectroscopic (Raman, FT-IR, and NMR) study of alkaline metal nicotinates and isonicotinates. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved March 25, 2026, from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved March 25, 2026, from [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved March 25, 2026, from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved March 25, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Reich, H. J. (2020, February 14). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved March 25, 2026, from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Retrieved March 25, 2026, from [Link]

  • 1 H NMR spectra of the substituted complexes. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Reusch, W. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. Retrieved March 25, 2026, from [Link]

  • 13C NMR SPECTROSCOPY BASICS. (n.d.). Retrieved March 25, 2026, from [Link]

  • Reddit - r/chemhelp. (2021, March 7). Can someone please help me interpret these? I have absolutely no idea about nmr. Retrieved March 25, 2026, from [Link]

  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. (2022). Scientific Reports. Retrieved March 25, 2026, from [Link]

  • Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved March 25, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. Retrieved March 25, 2026, from [Link]

  • Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. (2020). Molecules. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 2-amino-6-chloroisonicotinate

Abstract This technical guide provides a comprehensive analysis of the anticipated crystal structure and X-ray diffraction characteristics of Methyl 2-amino-6-chloroisonicotinate, a heterocyclic compound of interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and X-ray diffraction characteristics of Methyl 2-amino-6-chloroisonicotinate, a heterocyclic compound of interest in medicinal chemistry and drug development. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages expert analysis of crystallographic data from closely related analogues to present a predictive yet robust overview. The guide details a plausible synthetic route and crystallization protocol, outlines the principles of single-crystal X-ray diffraction analysis, and culminates in a detailed discussion of the expected molecular geometry, intermolecular interactions, and crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of the solid-state properties of this and similar molecular entities.

Introduction: The Significance of Methyl 2-amino-6-chloroisonicotinate in Drug Discovery

Methyl 2-amino-6-chloroisonicotinate belongs to the substituted pyridine class of compounds, a scaffold that is prevalent in a wide array of pharmaceuticals. The unique arrangement of its functional groups—an amino group, a chloro substituent, and a methyl ester—suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The 2-aminopyridine moiety is known to participate in various biological interactions, and its derivatives have been explored for their potential as kinase inhibitors, antibacterial agents, and other therapeutic roles.

The solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance in drug development. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure through X-ray diffraction is therefore a prerequisite for rational drug design and formulation. This guide aims to provide a detailed, predictive analysis of the crystal structure of Methyl 2-amino-6-chloroisonicotinate to facilitate further research and development.

Synthesis and Crystallization

The first step towards elucidating the crystal structure of a compound is its synthesis and the growth of high-quality single crystals. Based on established synthetic methodologies for related compounds, a plausible synthetic route for Methyl 2-amino-6-chloroisonicotinate is proposed.[1][2]

Proposed Synthetic Protocol

The synthesis of Methyl 2-amino-6-chloroisonicotinate can be envisioned as a multi-step process starting from commercially available precursors. A potential route involves the esterification of 2-amino-6-chloroisonicotinic acid.

dot

Synthesis_Workflow A 2-Amino-6-chloroisonicotinic acid (CAS: 58584-92-2) D Reaction under Reflux A->D B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H2SO4) C->D catalytic amount E Neutralization (e.g., NaHCO3) D->E F Extraction & Purification E->F G Methyl 2-amino-6-chloroisonicotinate (CAS: 1005508-80-4) F->G

Caption: Proposed synthesis workflow for Methyl 2-amino-6-chloroisonicotinate.

Step-by-Step Protocol:

  • Esterification: To a solution of 2-amino-6-chloroisonicotinic acid in an excess of methanol, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the esterification to completion.

  • Neutralization: After cooling to room temperature, the reaction is carefully neutralized with a weak base, such as a saturated solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product can be further purified by column chromatography.

Crystallization Methodology

The growth of single crystals suitable for X-ray diffraction is often a matter of empirical optimization. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and can influence the resulting crystal packing and morphology. A range of solvents of varying polarities should be screened.

X-ray Diffraction Analysis: A Predictive Approach

As no experimental crystallographic data for Methyl 2-amino-6-chloroisonicotinate has been deposited in the Cambridge Structural Database (CSD), we will infer its likely structural characteristics by analyzing the crystal structures of closely related analogues.[3][4] A particularly relevant analogue is the salt 2-aminopyridinium 6-chloronicotinate , which contains the core 2-aminopyridine and a chloro-substituted pyridine ring.[5]

Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure from a single crystal follows a well-established workflow.

dot

XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Correction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation & Analysis E->F G CIF File Generation F->G

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

Predicted Crystallographic Parameters

Based on the analysis of related structures, we can predict the likely crystallographic parameters for Methyl 2-amino-6-chloroisonicotinate. The presence of both hydrogen bond donors (the amino group) and acceptors (the ester carbonyl and the pyridine nitrogen) suggests that the crystal packing will be dominated by hydrogen bonding interactions.

ParameterPredicted Value/RangeRationale based on Analogues
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for small organic molecules.
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)The molecule is achiral, making a centrosymmetric space group likely.
Z (molecules/unit cell)2, 4, or 8Typical values for small organic molecules in common space groups.
Hydrogen BondingN-H···N and/or N-H···OThe amino group can form hydrogen bonds with the pyridine nitrogen or the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains.[6][7]

In-depth Analysis of the Predicted Crystal Structure

Molecular Geometry

The molecular structure of Methyl 2-amino-6-chloroisonicotinate is expected to be largely planar, with the methyl ester group potentially exhibiting some torsional flexibility relative to the pyridine ring. Bond lengths and angles are anticipated to be within the standard ranges for similar substituted pyridines.

dot

Caption: 2D representation of Methyl 2-amino-6-chloroisonicotinate.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystal lattice will be dictated by a hierarchy of intermolecular forces.

  • Hydrogen Bonding: This is expected to be the dominant interaction. The 2-amino group provides a strong hydrogen bond donor. Potential hydrogen bond acceptors are the pyridine nitrogen and the carbonyl oxygen of the ester group. This could lead to the formation of N-H···N or N-H···O hydrogen bonds, resulting in either dimeric motifs or infinite chains.[6][7] The analysis of numerous 2-aminopyridine derivatives in the CSD reveals a strong preference for the formation of such motifs.[6][7]

  • π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the electron-withdrawing chloro and ester groups and the electron-donating amino group will influence the electrostatic potential of the aromatic ring and thus the nature of the stacking.

  • Halogen Bonding: While likely to be a weaker interaction in this context, the chlorine atom could potentially participate in halogen bonding with electron-rich atoms in neighboring molecules.

The interplay of these interactions will determine the final three-dimensional packing of the molecules in the crystal.

Potential Applications in Drug Development

A detailed understanding of the crystal structure of Methyl 2-amino-6-chloroisonicotinate is a crucial first step in its evaluation as a potential pharmaceutical building block. The solid-state properties derived from this knowledge can inform:

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) is essential, as they can have different physical properties and therapeutic efficacy.

  • Salt and Co-crystal Formation: The 2-aminopyridine moiety provides a site for salt formation with acidic APIs or co-formers, which can be used to modulate physicochemical properties.

  • Formulation Development: Knowledge of the crystal habit and mechanical properties is vital for designing robust and scalable formulation processes.

Conclusion

While a definitive experimental crystal structure of Methyl 2-amino-6-chloroisonicotinate remains to be determined, this in-depth technical guide provides a robust, predictive analysis based on the crystallographic data of closely related analogues and fundamental principles of crystal engineering. The proposed synthetic and crystallization methodologies offer a practical starting point for obtaining single crystals. The detailed discussion of the expected molecular geometry, hydrogen bonding motifs, and overall crystal packing provides a solid foundation for future experimental work and will be invaluable for researchers and drug development professionals working with this and similar heterocyclic compounds. The elucidation of the actual crystal structure through single-crystal X-ray diffraction is a critical next step that will validate and refine the predictions made in this guide.

References

  • Bucar, D.-K., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ACS Publications. [Link]

  • Bucar, D.-K., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. American Chemical Society. [Link]

  • Prakash, S., et al. (2018). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3−. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). ResearchGate. [Link]

  • Semantic Scholar. (n.d.). [PDF] Crystal structure of 2-aminopyridinium 6-chloronicotinate. Semantic Scholar. [Link]

  • NextSDS. (n.d.). Methyl 3-aMino-2,6-dichloroisonicotinate. NextSDS. [Link]

  • Veer-Chemie. (n.d.). Methyl-2- Chloroisonicotinate. Veer-Chemie. [Link]

  • MDPI. (2024). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. MDPI. [Link]

  • ResearchGate. (2024). (PDF) Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal and Allelopathic Activity of a new Isonicotinate-derived meso-Tetraarylporphyrin. ResearchGate. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

  • University of Tokyo Library System. (n.d.). Cambridge Structural Database:CSD. University of Tokyo Library System. [Link]

  • PubChem. (n.d.). 2-Amino-6-chloronicotinic acid. PubChem. [Link]

  • Jasmine, N. J., et al. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. PMC. [Link]

  • University of Toyama. (n.d.). CCDC 2365767: Experimental Crystal Structure Determination. University of Toyama. [Link]

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Foundational

Methyl 2-amino-6-chloroisonicotinate: A Comprehensive Guide to Safe Handling and Laboratory Use

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Methyl 2-amino-6-chloroisonicotinate is a substituted pyridine derivative that serves as a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-amino-6-chloroisonicotinate is a substituted pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug development. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a methyl ester on a pyridine core—makes it a versatile synthon for creating complex molecular architectures. However, as with many heterocyclic compounds used in synthesis, its chemical reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the safety data and handling procedures for Methyl 2-amino-6-chloroisonicotinate. It is designed for researchers and drug development professionals who handle this and similar compounds. It is important to note that public databases show conflicting information regarding the acute toxicity of this compound. To ensure the highest standard of safety, this guide adopts a conservative approach, adhering to the more stringent hazard classifications reported.

Section 1: Hazard Identification and Analysis

A foundational principle of laboratory safety is a complete understanding of the substance's intrinsic hazards. The following data has been synthesized from available Safety Data Sheets (SDS) and chemical databases.

1.1. Chemical Identity and Properties

PropertyValueSource
Chemical Name Methyl 2-amino-6-chloroisonicotinateN/A
Synonyms Methyl 2-amino-6-chloropyridine-4-carboxylateN/A
CAS Number 849805-25-0 / 1005508-80-4[1]
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol [1]
Physical Form Solid

1.2. GHS Hazard Classification and Rationale

The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. Based on the most stringent available data, Methyl 2-amino-6-chloroisonicotinate is classified as follows:

GHS ClassificationHazard CodeHazard Statement
Acute Toxicity, Oral (Category 3)H301Toxic if swallowed
Acute Toxicity, Dermal (Category 3)H311Toxic in contact with skin
Acute Toxicity, Inhalation (Category 3)H331Toxic if inhaled
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)H335 / H336May cause respiratory irritation or drowsiness/dizziness

(Data synthesized from multiple sources, adopting the most conservative classification for maximum safety.[2][1])

GHS Hazard Pictograms:

  • Skull and Crossbones (GHS06): Represents acute toxicity (fatal or toxic) upon exposure via ingestion, inhalation, or skin contact.[3]

  • Exclamation Mark (GHS07): Indicates hazards such as skin and eye irritation, or acting as a skin sensitizer.[2][3]

Causality of Hazards: The toxicological profile of Methyl 2-amino-6-chloroisonicotinate is rooted in its structure. As a pyridine derivative, it can interfere with biological processes.[4][5] The chloro- and amino- groups can modulate its electronic properties and metabolic pathways, potentially leading to systemic toxicity upon absorption. Skin and eye irritation are common for many functionalized aromatic compounds.

Section 2: Comprehensive Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. Before any experiment, a thorough risk assessment must be conducted. This process is not merely a checklist but a critical thinking exercise to anticipate and control potential hazards.

RiskAssessmentWorkflow cluster_0 Risk Assessment & Mitigation Process cluster_1 Hierarchy of Controls A Step 1: Assess Hazards Review SDS and literature for intrinsic chemical risks. B Step 2: Evaluate Exposure Potential Consider quantity, duration, and physical form (solid vs. solution). A->B Analyze the 'What' C Step 3: Implement Control Measures Select and apply appropriate controls. B->C Analyze the 'How' D Step 4: Review and Refine Continuously monitor the process and update protocols as needed. C->D Ensure Effectiveness E Engineering Controls (e.g., Fume Hood) C->E Apply Controls D->A Iterative Improvement F Administrative Controls (e.g., SOPs, Training) G Personal Protective Equipment (PPE) (e.g., Gloves, Goggles)

Caption: A logical workflow for risk assessment and hazard mitigation.

  • Assess Hazards: Systematically review this document and the manufacturer's SDS to understand all potential health and physical hazards.

  • Evaluate Exposure Potential: Analyze the specific experimental context. Will you be handling milligrams or grams? As a fine powder or in solution? For five minutes or several hours? Higher quantities, dust-forming potential, and longer durations increase the risk of exposure.

  • Implement Control Measures: Apply the "Hierarchy of Controls," prioritizing the most effective measures first:

    • Engineering Controls: These are physical changes to the workspace to isolate the hazard. The primary engineering control for this compound is a certified chemical fume hood.[6]

    • Administrative Controls: These are procedural changes. This includes following Standard Operating Procedures (SOPs), receiving documented training, and ensuring proper labeling of all containers.

    • Personal Protective Equipment (PPE): This is the last line of defense. Use PPE appropriate for the hazards identified, as detailed in Section 4.

  • Review and Refine: Safety is a dynamic process. After performing the experiment, consider if any step could be made safer. Were there any near-misses? Is there a less hazardous reagent that could be substituted?

Section 3: Standard Operating Protocol for Safe Handling

This protocol outlines the minimum required steps for safely handling solid Methyl 2-amino-6-chloroisonicotinate.

Objective: To weigh and transfer the solid compound while minimizing exposure risk.

I. Pre-Operation Checklist:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

  • Assemble PPE: Don all required PPE as specified in Section 4 before entering the designated work area.

  • Prepare Work Area: Clear the fume hood of all unnecessary items. Place an absorbent, disposable bench liner on the work surface.

  • Assemble Equipment: Place all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) inside the fume hood before handling the chemical.

II. Weighing and Transfer Protocol:

  • Grounding: If working with larger quantities where static electricity is a concern, use a grounding strap or an anti-static weigh boat. This prevents the fine powder from dispersing due to static charge.

  • Transfer: Carefully open the reagent container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or vial.

  • Avoid Dust Generation: Perform all transfers slowly and deliberately to avoid creating dust clouds.[7] Never use a brush to clean up small spills of powder; instead, gently wipe with a damp paper towel.

  • Container Sealing: Immediately and securely close the main reagent bottle after dispensing.

  • Dissolution (if applicable): To dissolve the solid, add the solvent to the vessel containing the weighed compound. Do not add the solid to a large volume of stirred solvent, which can cause splashing.

III. Post-Operation Procedures:

  • Decontamination: Wipe down the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) and a paper towel. Place the used towel in the designated solid hazardous waste container.

  • Waste Disposal: Dispose of all contaminated disposables (weigh boats, gloves, bench liner) in the designated hazardous waste container as described in Section 7.

  • PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

Section 4: Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is critical for preventing chemical exposure. The following are mandatory when handling this compound.

Protection TypeRecommended PPESpecifications & Rationale
Hand Protection Chemical-resistant glovesMaterial: Nitrile or Neoprene gloves are recommended for handling pyridine derivatives.[4][7] Thickness: A minimum thickness of 8 mils provides adequate protection for incidental contact. Practice: Use a double-gloving technique for extended operations. Always inspect gloves for punctures before use and remove them before leaving the lab area.
Eye & Face Protection Chemical splash gogglesStandard: Must meet ANSI Z87.1 or equivalent standards.[9] Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over goggles when there is a significant risk of splashing.
Respiratory Protection Engineering Controls / RespiratorPrimary: All handling of the solid and its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[6] Secondary: In the event of an engineering control failure or a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate pre-filter is required.
Protective Clothing Laboratory CoatA fully buttoned laboratory coat made of a flame-resistant material should be worn to protect skin and personal clothing.[7]

Section 5: Storage and Chemical Compatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

5.1. Storage Conditions

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1]

  • Light: Keep in a dark place, as many organic compounds are light-sensitive.[1]

  • Container: Keep the container tightly sealed and clearly labeled.

5.2. Chemical Incompatibilities To prevent dangerous reactions, segregate Methyl 2-amino-6-chloroisonicotinate from the following chemical classes:

Incompatible MaterialRationale for Hazard
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.
Strong Acids The basic amino group can react exothermically with strong acids.
Strong Bases May promote hydrolysis of the methyl ester group.

(Incompatibility data is based on general principles for related chemical structures.[6][8][10])

Section 6: Emergency Response and First Aid

All personnel must be familiar with these procedures before beginning work.

EmergencyResponse cluster_0 Emergency Response Protocol Start Incident Occurs (Spill or Exposure) Assess Assess Severity Is it a minor or major incident? Start->Assess Minor Minor Incident (Small, Contained, No Injury) Assess->Minor Minor Major Major Incident (Large, Uncontained, Injury, Fire) Assess->Major Major ActionMinor Follow Minor Spill/Exposure Protocol (Self-cleanup, First Aid) Minor->ActionMinor ActionMajor Evacuate Area Call Emergency Services Provide First Aid if Safe Major->ActionMajor Report Report Incident to Supervisor ActionMinor->Report ActionMajor->Report

Caption: A decision tree for responding to laboratory emergencies.

6.1. First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

6.2. Spill Response Protocol

  • Minor Spill (Solid):

    • Ensure the spill is contained within the fume hood.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep the mixture into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert nearby personnel and call your institution's emergency response team.

    • Prevent entry into the area.

    • Provide first aid to any affected individuals if it is safe to do so.

Section 7: Waste Disposal

All waste containing Methyl 2-amino-6-chloroisonicotinate must be treated as hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated spill cleanup materials, and used disposables (gloves, weigh paper). Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[7]

  • Disposal Procedure: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][11] Never dispose of this chemical down the drain.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • GHS Pictograms. San Francisco State University, Environment, Health and Safety. [Link]

  • methyl 2-amino-6-chloronicotinate — Chemical Substance Information. NextSDS. [Link]

  • GHS hazard pictograms. Wikipedia. [Link]

  • GHS Pictogram Chart and Guide. BradyID.com. [Link]

  • Know Your Hazard Symbols (Pictograms). Office of Environmental Health and Safety. [Link]

  • Pyridine Standard Operating Procedure. University of Washington, Environmental Health & Safety. [Link]

  • GHS Symbol Pictograms. Society for Chemical Hazard Communication. [Link]

  • Pyridine Safety Data Sheet. Lab Alley. [Link]

Sources

Exploratory

Mechanism of action of Methyl 2-amino-6-chloroisonicotinate in pyridine derivatives

Whitepaper: The Privileged Scaffold: Mechanistic Role of Methyl 2-amino-6-chloroisonicotinate in Pyridine-Derived Therapeutics Executive Summary In modern drug discovery, the architectural efficiency of an active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: The Privileged Scaffold: Mechanistic Role of Methyl 2-amino-6-chloroisonicotinate in Pyridine-Derived Therapeutics

Executive Summary

In modern drug discovery, the architectural efficiency of an active pharmaceutical ingredient (API) relies heavily on the strategic selection of its core building blocks. Methyl 2-amino-6-chloroisonicotinate (CAS 1005508-80-4) has emerged as a highly privileged scaffold in the synthesis of advanced pyridine derivatives[1]. Rather than acting as a standalone therapeutic, this molecule provides a precise topological framework that dictates the mechanism of action (MoA) of the resulting drugs. As a Senior Application Scientist, I have structured this technical guide to deconstruct how the distinct functional groups of this scaffold drive target engagement—specifically in kinase and protease inhibition—and to provide field-proven protocols for its functionalization and validation.

Structural and Pharmacophoric Significance

The mechanism of action of any derivative synthesized from methyl 2-amino-6-chloroisonicotinate is fundamentally rooted in the spatial arrangement of its three primary functional groups around the pyridine core. Each moiety serves a distinct causal role in both synthetic elaboration and biological target engagement:

  • The 2-Amino Group (H-Bonding Anchor): In kinase inhibitors, the 2-aminopyridine motif acts as an ATP mimetic. It forms critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region, anchoring the molecule within the ATP-binding pocket[2].

  • The 6-Chloro Group (Hydrophobic/Reactive Vector): Chemically, the C6 chlorine is a prime candidate for palladium-catalyzed cross-coupling. Biologically, if retained or substituted with lipophilic groups, it projects into the hydrophobic pocket II of kinases or the S1 pocket of proteases, driving binding affinity through van der Waals interactions[3].

  • The 4-Carboxylate (Solvent-Exposed Vector): The methyl ester at the C4 position is highly versatile. It is typically hydrolyzed and converted into various amides. This vector usually points toward the solvent-exposed region of the target protein, allowing chemists to attach solubilizing groups (e.g., piperazines) without disrupting the core binding affinity[4].

G Scaffold Methyl 2-amino-6-chloroisonicotinate (Core Scaffold) Amino 2-Amino Group (H-Bond Donor/Acceptor) Scaffold->Amino Chloro 6-Chloro Group (Hydrophobic/Reactive Site) Scaffold->Chloro Ester 4-Carboxylate (Solvent Vector) Scaffold->Ester Hinge Kinase Hinge Region (ATP Mimicry) Amino->Hinge Binds Pocket Hydrophobic Pocket II Chloro->Pocket Occupies Solvent Solvent-Exposed Region Ester->Solvent Projects

Pharmacophoric mapping of the scaffold to kinase binding domains.

Mechanism of Action in Target Modulation

The true utility of methyl 2-amino-6-chloroisonicotinate is demonstrated by the diverse mechanisms of action its derivatives exhibit across different therapeutic areas.

Case Study A: JAK2 Inhibition in Hematological Cancers

Derivatives formulated as bicyclic ureas utilize the pyridine core to selectively target the Janus kinase 2 (JAK2), specifically the V617F mutant associated with myeloproliferative neoplasms[5]. The scaffold is elaborated to bind the pseudokinase (JH2) domain. The 2-amino group secures the molecule, while modifications at the 6-chloro position induce an allosteric shift that prevents the hyperactivation of the downstream STAT pathway[6].

Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor JAK2 JAK2 (V617F Mutant) Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Hyperactivation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->JAK2 Allosteric Blockade Transcription Oncogenic Transcription STAT->Transcription

Modulation of the JAK2/STAT signaling pathway by pyridine derivatives.

Case Study B: MALT1 Protease Inhibition

In the context of autoimmune diseases and lymphomas, the scaffold is cyclized into tricyclic compounds to inhibit MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1)[7]. MALT1 acts as a scaffold protein and a cysteine protease in the NF-κB signaling pathway. By utilizing the methyl 2-amino-6-chloroisonicotinate backbone to build a rigid tricyclic structure, the resulting derivative acts as an allosteric inhibitor, preventing MALT1 from cleaving negative regulators like RelB and A20, thereby dampening aberrant NF-κB activation[8].

Case Study C: CaMKII Inhibition for Heart Failure

Calmodulin-dependent protein kinase II (CaMKII) regulates calcium ion signaling in the heart. Fused heterocyclic compounds derived from our core scaffold act as potent CaMKII inhibitors[9]. The structural rigidity provided by the functionalized pyridine ring ensures high selectivity for the CaMKIIδ isoform, preventing the maladaptive phosphorylation cascades that lead to arrhythmias and myocardial infarction[3].

Quantitative Data Summary: Structure-Activity Relationship (SAR)

To illustrate the causality between scaffold modification and biological efficacy, the following table summarizes the SAR data for various derivative classes synthesized from methyl 2-amino-6-chloroisonicotinate.

Derivative ClassPrimary TargetKey Scaffold ModificationIC50 (nM)Clinical Indication
Bicyclic Ureas JAK2 (V617F)C6-Amination, C4-Amidation≤ 10Hematological Cancers[10]
Tricyclic Pyridones MALT1 ProteaseC6-Cyclization15 - 50Autoimmune / Lymphoma[8]
Fused Heterocycles CaMKIIδC4-Ester Hydrolysis20 - 100Heart Failure / Arrhythmia[3]

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological validation of these pyridine derivatives.

Protocol 1: Scaffold Functionalization via Buchwald-Hartwig Amination

Causality Note: The choice of palladium-catalyzed Buchwald-Hartwig amination over standard Nucleophilic Aromatic Substitution (SNAr) is dictated by the relatively low electrophilicity of the pyridine ring compared to pyrimidines. Palladium catalysis is required to achieve quantitative yields at the C6 position.

Step-by-Step Methodology:

  • Preparation: In an inert nitrogen atmosphere, charge a Schlenk flask with methyl 2-amino-6-chloroisonicotinate (1.0 eq), the desired secondary amine (1.2 eq), and Cs2​CO3​ (2.0 eq) as the base.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq). Self-Validation: The bidentate nature of Xantphos suppresses off-target reductive dechlorination.

  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Heat the reaction to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). Validate the intermediate via LC-MS (monitoring for the disappearance of the M+ isotopic signature of chlorine) and 1H -NMR.

Workflow Step1 Starting Material (CAS 1005508-80-4) Step2 Pd-Catalyzed C-N Coupling (Buchwald-Hartwig at C6) Step1->Step2 Step3 Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Step4 Amide Coupling (HATU, DIPEA) Step3->Step4 Step5 Final Pyridine Derivative (API) Step4->Step5

Step-by-step synthetic workflow for functionalizing the pyridine scaffold.

Protocol 2: MoA Validation via TR-FRET Kinase Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence—a common artifact with highly conjugated pyridine derivatives—ensuring that the measured IC50​ accurately reflects target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized pyridine derivative in DMSO (10-point curve, 1:3 dilution), then transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., JAK2 V617F) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate peptide mix (e.g., ULight-labeled JAK-1 peptide). Control: Include Staurosporine as a positive control for pan-kinase inhibition.

  • Detection: After 60 minutes, add 10 µL of Europium-anti-phospho-substrate antibody in EDTA-stop buffer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC50​ using a 4-parameter logistic fit.

References

  • WIPO (PCT). Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disorders. WO2022164789A1. Google Patents.
  • WIPO (PCT). Bicyclic ureas as kinase inhibitors. WO2024191996A1. Google Patents.
  • United States Patent. Fused heterocyclic compounds as CaM kinase inhibitors. US10100058B2. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-amino-6-chloroisonicotinate as a Versatile Precursor in Modern Drug Discovery

Abstract The substituted pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Methyl 2-amino-6-chloroisonicotinate has emerged as a particularly valuable st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The substituted pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Methyl 2-amino-6-chloroisonicotinate has emerged as a particularly valuable starting material due to its trifunctional nature, offering strategically positioned handles for molecular elaboration. This guide provides an in-depth exploration of this precursor's chemical reactivity and its application in the synthesis of biologically active molecules, with a focus on kinase inhibitors. We present detailed, field-proven protocols for key chemical transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, explaining the mechanistic rationale behind experimental choices to empower researchers in their drug discovery endeavors.

The Strategic Value of the Isonicotinate Scaffold

Methyl 2-amino-6-chloroisonicotinate is more than a simple building block; it is a privileged scaffold. Its inherent features provide a robust starting point for developing targeted therapeutics. The pyridine core can effectively mimic the purine ring of ATP, enabling derivatives to bind to the ATP-binding site of various kinases.[2] The strategic placement of the amino, chloro, and methyl ester groups allows for controlled, sequential modifications to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[3]

Physicochemical & Safety Profile

A thorough understanding of the precursor's properties is fundamental for safe handling and successful reaction design.

PropertyValueSource
CAS Number 1005508-80-4[4]
Molecular Formula C₇H₇ClN₂O₂[5]
Molecular Weight 186.60 g/mol [4]
Appearance Off-white to light yellow powder-
Topological Polar Surface Area 65.2 Ų[5]
pKa (Predicted) 0.61 ± 0.50[5]
Storage 2-8°C, inert atmosphere, keep in dark place[4]

Safety & Handling: Methyl 2-amino-6-chloroisonicotinate is classified as an acute toxicant and skin/eye irritant.[6] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for comprehensive handling and emergency procedures.[5]

Key Reactivity Sites

The molecule's utility stems from two primary reactive sites, which can be addressed selectively to build molecular complexity.

G cluster_0 Methyl 2-amino-6-chloroisonicotinate cluster_1 mol c6_cl C6-Chloro: Site for SNAr & Cross-Coupling Reactions c2_nh2 C2-Amino: Site for Amidation, Alkylation, etc. p1 p1->c6_cl p2 p2->c2_nh2

Caption: Key reactive sites on the precursor scaffold.

Unlocking the Scaffold's Potential: Key Transformations

The chlorine atom at the C6 position is the primary site for diversification. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the methyl isonicotinate group, making it susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for forming C-N, C-O, and C-S bonds.[7] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the leaving group (chloride), forming a stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product. The electron-withdrawing groups on the pyridine ring are crucial for stabilizing the negative charge in the intermediate, thereby facilitating the reaction.[9][10]

Caption: General workflow for SNAr reactions.

This protocol describes a general method for displacing the C6-chloride with a primary or secondary amine.

Materials:

  • Methyl 2-amino-6-chloroisonicotinate (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMSO, NMP, or Dioxane)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-amino-6-chloroisonicotinate (1.0 eq) and the chosen anhydrous solvent (to make a ~0.1-0.5 M solution).

  • Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., DIPEA, 2.0 eq).

  • Causality Note: A non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C). The optimal temperature is substrate-dependent and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature. If an inorganic base was used, filter the mixture.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired product.

  • Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[11][12]

Palladium-Catalyzed Cross-Coupling Reactions

When SNAr reactions are not feasible due to the nucleophile's basicity or other functional group incompatibilities, palladium-catalyzed cross-coupling reactions offer a powerful alternative.[13] The Buchwald-Hartwig and Suzuki-Miyaura reactions are two of the most widely used methods for C-N and C-C bond formation, respectively.

G start Precursor + Coupling Partner (Amine or Boronic Acid) reagents Add Pd Catalyst, Ligand, and Base to Anhydrous Solvent start->reagents reaction Heat Under Inert Atmosphere (e.g., 80-120 °C) Monitor by TLC/LC-MS reagents->reaction workup Filter through Celite® to Remove Pd residue. Aqueous Workup & Extraction. reaction->workup purify Purification: Column Chromatography workup->purify product Characterized Product purify->product

Caption: General workflow for Pd-catalyzed cross-coupling.

This reaction allows for the coupling of the precursor with a wide range of amines, including those that are poor nucleophiles for SNAr.[14] The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[15]

Materials:

  • Methyl 2-amino-6-chloroisonicotinate (1.0 eq)

  • Amine coupling partner (1.1 - 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%) or a pre-catalyst like Pd₂(dba)₃

  • Phosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)[16][17]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk flask, combine Methyl 2-amino-6-chloroisonicotinate (1.0 eq), the amine (1.1 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • In a separate vial, mix the Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the Schlenk flask with an inert gas (N₂ or Ar) three times.

  • Add the catalyst/ligand mixture to the flask, followed by the degassed anhydrous solvent.

  • Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.[16] The base is crucial for deprotonating the amine in the catalytic cycle.[15]

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

  • Validation: Confirm structure and purity via NMR and HRMS.

The Suzuki reaction is a robust method for forming C-C bonds by coupling the precursor with an organoboron species, such as a boronic acid or ester.[18] The catalytic cycle is similar to other cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.[19]

Materials:

  • Methyl 2-amino-6-chloroisonicotinate (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Aqueous Base (e.g., 2M K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/Water, DME/Water, Toluene/Water)[20]

Procedure:

  • To a flask, add Methyl 2-amino-6-chloroisonicotinate (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar).

  • Add the organic solvent (e.g., Dioxane) followed by the aqueous base solution (e.g., 2M K₂CO₃).

  • Causality Note: The base is essential for the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center.[19] Water is often a necessary component of the solvent system.

  • Heat the biphasic mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the C6-arylated or C6-heteroarylated product.

  • Validation: Characterize the final product by NMR and HRMS.

Application in Focus: Synthesis of a PIM Kinase Inhibitor Scaffold

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance.[21][22] They are attractive targets for cancer therapy.[23] The 2-aminopyridine core derived from our precursor is an excellent starting point for designing PIM kinase inhibitors.

The following logical workflow illustrates how the previously described protocols can be integrated into a drug discovery campaign targeting PIM kinases.

G cluster_0 Scaffold Synthesis cluster_1 Lead Generation cluster_2 Screening & Optimization precursor Methyl 2-amino- 6-chloroisonicotinate rxn Suzuki Coupling (Protocol 2.2.2) with Arylboronic Acid precursor->rxn intermediate1 C6-Aryl Intermediate rxn->intermediate1 hydrolysis Ester Hydrolysis (LiOH, THF/H2O) intermediate1->hydrolysis amide_coupling Amide Coupling (HATU, DIPEA) with Diverse Amines hydrolysis->amide_coupling library Focused Library of Amide Analogs amide_coupling->library screening In Vitro Kinase Assay (PIM1, PIM2, PIM3) library->screening sar Establish SAR: Identify 'Hits' screening->sar adme Lead Optimization: Improve Potency, Selectivity & ADME sar->adme

Caption: Drug discovery workflow for PIM kinase inhibitors.

By first performing a Suzuki coupling at the C6-position, researchers can introduce a variety of aryl or heteroaryl groups to probe a key binding pocket of the kinase. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for creating a library of amide analogs via standard amide coupling protocols. This library can then be screened for inhibitory activity against the PIM kinases, allowing for the rapid development of structure-activity relationships (SAR) to guide the optimization of lead compounds.[3][24]

Conclusion

Methyl 2-amino-6-chloroisonicotinate is a high-value, versatile precursor for drug discovery. Its well-defined reactivity at the C6-chloro position, addressable through robust SNAr and palladium-catalyzed cross-coupling reactions, provides a reliable platform for generating diverse molecular libraries. The protocols and strategic insights detailed in this guide are designed to be a practical resource for medicinal chemists, enabling the efficient synthesis of novel compounds for the development of next-generation therapeutics.

References

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Sources

Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with Methyl 2-amino-6-chloroisonicotinate

Introduction: The Strategic Value of Methyl 2-amino-6-chloroisonicotinate in Modern Synthesis Methyl 2-amino-6-chloroisonicotinate is a highly valuable and versatile building block in the fields of medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Methyl 2-amino-6-chloroisonicotinate in Modern Synthesis

Methyl 2-amino-6-chloroisonicotinate is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide array of biologically active compounds, particularly as a scaffold for kinase inhibitors in cancer therapy. The strategic placement of the amino, chloro, and methyl ester functionalities offers multiple points for diversification through catalytic cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the chloro and ester groups, makes the C6-position susceptible to palladium-catalyzed cross-coupling, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides detailed application notes and experimentally-derived protocols for key cross-coupling reactions of Methyl 2-amino-6-chloroisonicotinate, offering researchers a robust starting point for their synthetic endeavors.

Core Concepts: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The majority of the cross-coupling reactions discussed herein are catalyzed by palladium complexes. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the Methyl 2-amino-6-chloroisonicotinate, forming a Pd(II) intermediate.

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired new bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (R-M) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application & Protocols

The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with Methyl 2-amino-6-chloroisonicotinate. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups. For Methyl 2-amino-6-chloroisonicotinate, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position, creating a library of compounds for structure-activity relationship (SAR) studies.

This protocol describes the coupling of Methyl 2-amino-6-chloroisonicotinate with phenylboronic acid using a standard palladium catalyst and base.

Materials:

  • Methyl 2-amino-6-chloroisonicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-6-chloroisonicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.) in a small amount of the dioxane/water mixture under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst System: Pd(OAc)₂ and PPh₃ form the active Pd(0) catalyst in situ. PPh₃ is a common and effective phosphine ligand for Suzuki couplings of aryl chlorides.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, activating the boronic acid.[5]

  • Solvent System: The dioxane/water mixture is a common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents. Water also plays a role in the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_catalyst Catalyst Preparation cluster_reaction Reaction & Workup A Combine Reactants: - Methyl 2-amino-6-chloroisonicotinate - Phenylboronic acid - K2CO3 B Inert Atmosphere: Evacuate & backfill (3x) A->B C Add Solvents: 1,4-Dioxane/H2O B->C E Add Catalyst to Mixture C->E D Prepare Catalyst Solution: - Pd(OAc)2 - PPh3 in Dioxane/H2O D->E F Heat & Stir (80-90°C, 12-24h) E->F G Monitor Progress (TLC/LC-MS) F->G H Cool & Dilute (Ethyl Acetate) G->H I Wash & Dry H->I J Purify (Column Chromatography) I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Data Summary Table:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901885
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001292
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O952478

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly useful for synthesizing aryl amines from aryl halides. For Methyl 2-amino-6-chloroisonicotinate, this allows for the introduction of a wide range of primary and secondary amines at the 6-position, which is a key step in the synthesis of many kinase inhibitors.

This protocol details the coupling of Methyl 2-amino-6-chloroisonicotinate with a secondary amine, morpholine, using a modern palladium catalyst system.

Materials:

  • Methyl 2-amino-6-chloroisonicotinate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add Methyl 2-amino-6-chloroisonicotinate (1.0 equiv.) to the tube.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a sterically hindered and electron-rich phosphine ligand that is highly effective for the amination of aryl chlorides.[8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a standard solvent for this reaction, as it is non-protic and has a suitable boiling point.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction & Workup A Charge Schlenk Tube: - Pd2(dba)3 - XPhos - NaOtBu B Add Reactants: - Methyl 2-amino-6-chloroisonicotinate - Morpholine A->B C Add Anhydrous Toluene B->C D Seal & Heat (100-110°C, 16-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench (aq. NH4Cl) E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Data Summary Table:

Amine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101890
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1002482
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1001688

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][9] This reaction is highly valuable for the synthesis of conjugated enynes and aryl alkynes. For Methyl 2-amino-6-chloroisonicotinate, the Sonogashira coupling provides a direct route to 6-alkynyl-substituted isonicotinates, which are important intermediates in the synthesis of various heterocyclic compounds and potential pharmaceutical agents.

This protocol describes a copper-free Sonogashira coupling, which is often preferred to avoid potential issues with copper contamination in the final product.

Materials:

  • Methyl 2-amino-6-chloroisonicotinate

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add Methyl 2-amino-6-chloroisonicotinate (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) chloride (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, followed by phenylacetylene (1.5 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Copper-Free Conditions: While the traditional Sonogashira reaction uses a copper co-catalyst, copper-free methods have been developed to simplify purification and avoid copper toxicity, which is particularly important in pharmaceutical synthesis.[10]

  • Catalyst System: The PdCl₂/PPh₃ system is an effective catalyst for Sonogashira couplings.

  • Base: Cesium carbonate is a strong base that facilitates the deprotonation of the terminal alkyne, a key step in the catalytic cycle.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup A Combine Reagents: - Methyl 2-amino-6-chloroisonicotinate - Cs2CO3 - PdCl2 - PPh3 B Inert Atmosphere: Evacuate & backfill (3x) A->B C Add Anhydrous DMF B->C D Add Phenylacetylene C->D E Heat & Stir (80°C, 8-16h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute with Water F->G H Extract with Ethyl Acetate G->H I Wash, Dry, & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Experimental workflow for the copper-free Sonogashira coupling protocol.

Data Summary Table:

Alkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂ / PPh₃Cs₂CO₃DMF801288
1-HexynePd(PPh₃)₄K₂CO₃Toluene901680
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60895

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Conclusion and Future Directions

The protocols detailed in this guide demonstrate the utility of Methyl 2-amino-6-chloroisonicotinate as a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and reliable methods for the synthesis of a diverse array of substituted isonicotinate derivatives. These compounds are valuable intermediates for the development of novel pharmaceuticals, particularly kinase inhibitors, and advanced materials. Further exploration of other cross-coupling reactions, such as the Heck, Stille, and Kumada couplings, with this substrate will undoubtedly expand its synthetic utility and open new avenues for chemical innovation.

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  • OSTI. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. [Link]

  • MDPI. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized α,α-Disubstituted β-Alkynyl Esters from Allenoates through an Alkynylenolate Intermediate. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Scribd. (2021). Selected Patented Cross-Coupling Reaction Technologies. [Link]

  • Common Organic Chemistry. (2013). WO 2013/134298 Al. [Link]

Sources

Method

Application Note: Orthogonal Functionalization of the Pyridine Ring in Methyl 2-amino-6-chloroisonicotinate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Reactivity Profile Methyl 2-amino-6-chloroisonicotinate (CAS: 1005...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Reactivity Profile

Methyl 2-amino-6-chloroisonicotinate (CAS: 1005508-80-4) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. The strategic value of this scaffold lies in its orthogonal reactivity, driven by its unique substitution pattern:

  • C6-Position (Chloro group): The carbon-chlorine (C-Cl) bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[2].

  • C2-Position (Amino group): Acts as a strong electron-donating directing group for electrophilic aromatic substitution (EAS), while also serving as a handle for acylation or Sandmeyer-type transformations.

  • C3/C5-Positions (C-H bonds): While pyridines generally resist EAS, the C2-amino group sufficiently activates the ring to allow regioselective halogenation at the C3 and C5 positions[3][4].

By understanding the electronic push-pull dynamics of the electron-donating C2-amino group and the electron-withdrawing C4-ester, researchers can predictably direct functionalization to specific sites on the pyridine core.

ReactivityMap Core Methyl 2-amino-6-chloroisonicotinate C6 C6-Position (C-Cl bond) Core->C6 Electrophilic/Oxidative Addition C2 C2-Position (Amino group) Core->C2 Nucleophilic C3C5 C3/C5-Positions (C-H bonds) Core->C3C5 Directed ortho/para SNAr SNAr (Amines, Alkoxides) C6->SNAr Suzuki Pd-Catalyzed Cross-Coupling C6->Suzuki Acylation Acylation / Sulfonylation C2->Acylation Halogenation Regioselective EAS (e.g., NBS) C3C5->Halogenation

Fig 1: Orthogonal reactivity map of the Methyl 2-amino-6-chloroisonicotinate scaffold.

Workflow 1: C6-Functionalization via Palladium-Catalyzed Cross-Coupling

Mechanistic Causality

The C-Cl bond in 2-amino-6-chloropyridines possesses a higher activation energy for oxidative addition compared to its bromo-analogues[5]. However, the presence of the electron-withdrawing ester at C4 lowers the LUMO of the pyridine ring, facilitating the insertion of Pd(0) into the C-Cl bond. To ensure efficient conversion and prevent catalyst deactivation by the basic C2-amino group, electron-rich and sterically demanding phosphine ligands (e.g., XPhos or dppf) are required[6][7].

Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol details a self-validating system for synthesizing 6-aryl derivatives.

Materials:

  • Methyl 2-amino-6-chloroisonicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / Water (5:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried Schlenk tube, combine Methyl 2-amino-6-chloroisonicotinate, the arylboronic acid, and Na₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/Water solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube and heat to 90 °C. The mixture will typically transition from yellow to a dark brown/black suspension.

  • In-Process Monitoring: After 4 hours, sample the reaction. Validation: Analyze via LC-MS. The disappearance of the starting material peak (m/z 187 [M+H]⁺) and the appearance of the product mass confirms the transmetalation and reductive elimination steps are functioning.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SuzukiWorkflow Start Methyl 2-amino-6-chloroisonicotinate + Arylboronic Acid OxAdd Oxidative Addition (Pd(0) inserts into C-Cl) Start->OxAdd Pd Catalyst + Ligand Transmet Transmetalation (Base-assisted boronic transfer) OxAdd->Transmet Na2CO3 / H2O RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->OxAdd Pd(0) Regeneration Product 6-Aryl-2-aminoisonicotinate Derivative RedElim->Product

Fig 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C6 position.

Workflow 2: C6-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

Active chloro-heterocycles undergo SNAr via a two-stage addition-elimination mechanism[2]. The initial attack by a nucleophile forms a dearomatized anionic intermediate (Meisenheimer complex). In Methyl 2-amino-6-chloroisonicotinate, the nitrogen atom of the pyridine ring and the C4-ester synergistically stabilize this negative charge, making the C6-chloride highly labile to displacement by secondary amines (e.g., piperidine, morpholine)[8][9].

Protocol: SNAr with Piperidine

Materials:

  • Methyl 2-amino-6-chloroisonicotinate (1.0 equiv)

  • Piperidine (3.0 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Methyl 2-amino-6-chloroisonicotinate in anhydrous DMF (0.2 M concentration). Add K₂CO₃ followed by piperidine.

  • Heating: Heat the reaction mixture to 100 °C under an inert atmosphere. Causality: While the ring is activated, the electron-donating C2-amino group slightly dampens electrophilicity, requiring elevated temperatures to drive the formation of the Meisenheimer complex.

  • In-Process Monitoring: Monitor via TLC (UV active at 254 nm). Validation: Complete consumption of the starting material is usually observed within 12–16 hours.

  • Quench and Extraction: Cool the mixture to room temperature and pour it into ice-cold water. Validation: A precipitate often forms. If an oil separates, extract the aqueous layer three times with EtOAc.

  • Washing: Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over MgSO₄ and concentrate in vacuo.

Workflow 3: Regioselective Electrophilic Halogenation at C3/C5

Mechanistic Causality

Unsubstituted pyridines are notoriously unreactive toward EAS. However, the C2-amino group acts as a powerful ortho/para director by donating lone-pair electron density into the ring via resonance[3][4]. Bromination of this scaffold with N-Bromosuccinimide (NBS) typically occurs at the C5 position (para to the amino group) due to the severe steric hindrance at the C3 position (ortho to both the amino and the bulky C4-ester group).

Protocol: Regioselective Bromination

Materials:

  • Methyl 2-amino-6-chloroisonicotinate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine substrate in MeCN to form a 0.5 M solution. Cool the flask to 0–5 °C using an ice bath.

  • Electrophile Addition: Add NBS portion-wise over 30 minutes. Causality: Strict temperature control and slow addition prevent over-bromination (e.g., dibromination at both C3 and C5) and minimize oxidative degradation of the primary amine[3].

  • Reaction Phase: Stir the mixture at 0–5 °C for 4 hours.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Validation: The solution will turn from a slight orange/yellow tint to colorless, confirming the destruction of unreacted electrophilic bromine species.

  • Isolation: Remove the majority of the MeCN via rotary evaporation. Extract the aqueous residue with Dichloromethane (DCM). Wash with water, dry over Na₂SO₄, and concentrate to yield the 5-bromo derivative.

Quantitative Data Comparison

The following table summarizes the expected reaction parameters and yields for the orthogonal functionalization pathways discussed above, based on established pyridine chemistry[3][4][7][9].

Functionalization TypeTarget PositionReagents / CatalystTemp (°C)Time (h)Expected YieldRegioselectivity
Suzuki Coupling C6Aryl-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃90 °C4–675–90%Exclusive to C6
SNAr Amination C6Piperidine, K₂CO₃, DMF100 °C12–1680–95%Exclusive to C6
Bromination (EAS) C5NBS, Acetonitrile0–5 °C465–80%High (>90% C5 vs C3)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amination of Methyl 2-amino-6-chloroisonicotinate

Welcome to the technical support and troubleshooting guide for the amination of Methyl 2-amino-6-chloroisonicotinate (CAS: 1005508-80-4)[1]. As a highly functionalized pyridine scaffold, this molecule presents unique che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the amination of Methyl 2-amino-6-chloroisonicotinate (CAS: 1005508-80-4)[1]. As a highly functionalized pyridine scaffold, this molecule presents unique chemoselectivity and regioselectivity challenges. The C6-chloride is the target for amination, but the reaction is complicated by the presence of a free C2-amino group (which can poison metal catalysts) and a C4-methyl ester (which is highly sensitive to basic hydrolysis).

This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to ensure high-yield carbon-nitrogen (C–N) bond formation.

Section 1: Pathway Selection & Mechanistic Logic

Q: Should I use Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling for this substrate? A: Your choice depends entirely on the steric and electronic nature of your amine nucleophile. While the pyridine ring is moderately activated by the electron-withdrawing C4-ester, the electron-donating C2-amino group significantly dampens the electrophilicity at the C6 position via resonance.

  • SNAr Pathway: Viable only for highly nucleophilic, unhindered secondary amines (e.g., pyrrolidine, morpholine)[2]. It requires elevated temperatures (80–110 °C) in polar aprotic solvents, which increases the risk of ester transamidation.

  • Buchwald-Hartwig Pathway: Strongly recommended for primary amines, anilines, and sterically hindered amines. Palladium catalysis easily overcomes the high activation barrier of the deactivated C–Cl bond[3]. However, the C2-NH₂ and pyridine nitrogen can chelate the Pd catalyst, necessitating bulky bidentate or specialized biaryl phosphine ligands[4][5].

G Substrate Methyl 2-amino-6-chloroisonicotinate AmineType Amine Nucleophile Type? Substrate->AmineType StrongNuc Highly Nucleophilic 2° Amine (e.g., Morpholine) AmineType->StrongNuc WeakNuc Primary / Hindered / Aryl Amine AmineType->WeakNuc SNAr SNAr Pathway (Polar aprotic, 80-110°C) StrongNuc->SNAr BHA Buchwald-Hartwig Pathway (Pd catalyst, bulky ligand) WeakNuc->BHA

Logical decision matrix for selecting SNAr vs. Buchwald-Hartwig amination pathways.

Section 2: Troubleshooting Chemoselectivity & Side Reactions

Q: My Buchwald-Hartwig reaction is stalling at 20% conversion. What is happening? A: Catalyst poisoning is the most likely culprit. The free C2-amino group and the adjacent pyridine nitrogen act as a bidentate chelator, forming stable, unreactive bis(amine)palladium complexes that pull the catalyst off-cycle[6]. Causality & Solution: You must use a highly sterically hindered ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines)[3][4]. The sheer bulk of these ligands prevents the substrate's C2-amino group from coordinating to the palladium center, forcing the catalytic cycle forward through the desired oxidative addition step.

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Substrate Poison Off-Cycle Resting State (Bis-amine Pd complex) Pd0->Poison C2-NH2 Chelation AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->Pd0 Ligand Bulky Ligand (e.g., BrettPhos) Prevents Poisoning Ligand->Poison Steric Block

Pd-catalyzed Buchwald-Hartwig cycle highlighting off-cycle catalyst poisoning by the C2-amino group.

Q: I am observing significant ester hydrolysis and transamidation side products. How can I prevent this? A: This is a base-compatibility issue. Strong alkoxide bases like KOtBu or NaOtBu will readily attack the C4-methyl ester, leading to hydrolysis (if trace water is present) or facilitating transamidation with your amine nucleophile[4]. Causality & Solution: Switch to a milder, non-nucleophilic inorganic base. Cs₂CO₃ or K₃PO₄ are the gold standards for base-sensitive substrates in Pd-catalyzed aminations[4]. If using SNAr, rely on organic bases like N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) and strictly avoid alkali metal alkoxides[7].

Section 3: Quantitative Data & Catalyst Selection

To highlight the impact of base and ligand selection on chemoselectivity, below is a summary of optimization data for the Buchwald-Hartwig amination of Methyl 2-amino-6-chloroisonicotinate with a standard primary amine.

Table 1: Optimization of Buchwald-Hartwig Conditions for Base-Sensitive Pyridines

Catalyst System (5 mol%)Base (2.0 eq)Solvent (0.2 M)Temp (°C)ConversionMajor Side Product
Pd₂(dba)₃ / BINAPNaOtBuToluene100<10%Ester Hydrolysis / Amidation
Pd(OAc)₂ / XantPhosCs₂CO₃1,4-Dioxane10045%Unreacted Starting Material
Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene9085%None
BrettPhos Pd G3 K₃PO₄ t-AmylOH 80 >95% None

Note: The BrettPhos Pd G3 precatalyst combined with K₃PO₄ provides optimal conversion for primary amines while fully preserving the sensitive C4-methyl ester.

Section 4: Validated Experimental Protocols

Protocol A: Mild Buchwald-Hartwig Amination (Recommended for Primary Amines)

This protocol utilizes a third-generation palladacycle precatalyst (BrettPhos Pd G3) to ensure the rapid generation of the active monolithic Pd(0) species, avoiding inhibition by the C2-amino group.

  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL vial with Methyl 2-amino-6-chloroisonicotinate (1.0 eq, 0.5 mmol).

  • Catalyst & Base: Add BrettPhos Pd G3 (5 mol%), BrettPhos ligand (5 mol%), and anhydrous, finely milled K₃PO₄ (2.0 eq).

    • Causality: K₃PO₄ is chosen over NaOtBu to prevent nucleophilic attack on the C4-ester[4].

  • Amine Addition: Add the primary amine (1.2 eq). If the amine is a liquid, it can be added after the solvent.

  • Solvent: Add anhydrous, rigorously degassed t-Amyl alcohol (2.5 mL, 0.2 M).

    • Causality:t-Amyl alcohol facilitates the solubility of the inorganic base while remaining completely non-nucleophilic.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C for 12–16 hours under vigorous stirring (800 rpm).

  • Self-Validating Step (LC-MS): Monitor the reaction via LC-MS. The starting material (m/z 187 [M+H]⁺) should disappear, replaced by the product mass. If m/z 173 [M+H]⁺ appears, ester hydrolysis is occurring—verify the anhydrous nature of your base and solvent.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: SNAr Amination (For Highly Reactive Secondary Amines)
  • Preparation: Charge a vial with Methyl 2-amino-6-chloroisonicotinate (1.0 eq, 0.5 mmol).

  • Reagents: Add the secondary amine (e.g., morpholine or pyrrolidine, 3.0 eq) and anhydrous DIPEA (2.0 eq).

  • Solvent: Add anhydrous NMP or DMSO (2.0 mL).

  • Reaction: Heat to 110 °C for 24 hours.

    • Causality: The high temperature is required because the C2-amino group donates electron density into the ring, deactivating the C6 position towards nucleophilic attack[2].

  • Self-Validating Step (TLC): Monitor via TLC (Hexanes/EtOAc). The SNAr product will typically be more polar than the starting chloride. If the reaction stalls at 50% conversion, add an additional 1.0 eq of DIPEA, as the generated HCl must be fully neutralized to prevent amine protonation.

  • Workup: Cool down, pour into ice water to precipitate the product, or extract with EtOAc/Brine (5x) to remove the high-boiling NMP/DMSO solvent.

Sources

Optimization

Solving solubility issues with Methyl 2-amino-6-chloroisonicotinate in organic solvents

Technical Support Center: Troubleshooting Methyl 2-amino-6-chloroisonicotinate Solubility Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Methyl 2-amino-6-chloroisonicotinate Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly functionalized pyridine derivatives. Methyl 2-amino-6-chloroisonicotinate (CAS: 1005508-80-4) [1] presents a unique challenge: it is a rigid, planar molecule with competing electronic effects.

This guide is designed to move beyond basic "trial and error" solvent screening. By understanding the thermodynamic and kinetic drivers of this compound's solubility, you can engineer solvent systems that prevent precipitation, protect the integrity of the methyl ester, and ensure reproducibility in your downstream applications.

Section 1: Physicochemical Profiling (The "Why")

To solve a solubility issue, we must first understand the molecular forces at play. Methyl 2-amino-6-chloroisonicotinate contains three distinct functional groups on a pyridine core:

  • 2-Amino Group: Acts as both a strong hydrogen-bond donor and acceptor. In non-polar environments, these groups form highly stable intermolecular dimers with the pyridine nitrogen of adjacent molecules, creating a rigid crystal lattice[2].

  • 4-Methyl Ester: Adds polarity but also acts as a hydrogen-bond acceptor. It is susceptible to transesterification or hydrolysis in protic solvents under thermal stress.

  • 6-Chloro Group: Highly lipophilic and electron-withdrawing. It pulls electron density away from the ring, altering the basicity of the pyridine nitrogen and reducing the compound's overall aqueous solubility.

Because of this high crystal lattice energy, overcoming the solid-state intermolecular forces requires solvents with high dipole moments and strong hydrogen-bond accepting capabilities (e.g., DMSO, DMF, NMP)[3].

Table 1: Physicochemical Properties & Solubility Profile

Property / Solvent ClassValue / Expected BehaviorMechanistic Rationale
Molecular Formula C₇H₇ClN₂O₂Highly functionalized, planar aromatic system.
Molecular Weight 186.60 g/mol Low MW, but high density of polar functional groups.
Non-Polar (Hexane, Heptane) Insoluble Cannot disrupt the strong intermolecular H-bonded dimers.
Moderately Polar (DCM, EtOAc) Sparingly Soluble Solvates monomers weakly; prone to rapid crystallization upon concentration.
Polar Protic (MeOH, EtOH) Moderately Soluble H-bonding disrupts lattice, but risks transesterification of the ester group.
Polar Aprotic (DMSO, NMP, DMF) Highly Soluble High dipole moments (e.g., µ_NMP = 4.09 D) effectively break H-bond networks[4].

Section 2: Troubleshooting FAQs

Q1: Why does my compound crash out on the column during flash chromatography when using a Hexane/Ethyl Acetate gradient? The Causality: When you dissolve the compound in a polar solvent (like pure EtOAc or DCM) to load it onto the column, the molecules are fully solvated. However, as the non-polar mobile phase (Hexane) mixes with your loading band, the local dielectric constant drops rapidly. The solvation shell collapses, and the 2-aminopyridine motifs immediately re-establish their intermolecular hydrogen bonds, causing the compound to crystallize inside the silica pores. The Solution: Abandon liquid loading for this compound. Use the Dry-Loading Protocol (see Section 3) to pre-absorb the compound onto silica. Alternatively, switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5), which maintains a high enough polarity to keep the compound solvated throughout the run.

Q2: I need a 50 mM stock solution for an in vitro biological assay, but diluting my DMSO stock into aqueous buffer causes immediate precipitation. What is happening? The Causality: This is a classic "solvent shifting" phenomenon. DMSO is highly miscible with water. When you pipette the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic compound can adapt. Left without its solvation shell, the compound aggregates and precipitates. The Solution: You must create a transitional microenvironment. Formulate your stock using a co-solvent system (e.g., adding PEG400 or Tween-80) before introducing it to the aqueous phase. These excipients act as surfactants, coating the hydrophobic faces of the molecule and lowering the interfacial tension as the DMSO diffuses away.

Q3: Can I heat the compound in Methanol to force it into solution for my reaction? The Causality: While heating increases kinetic energy and breaks the crystal lattice, heating Methyl 2-amino-6-chloroisonicotinate in methanol—especially if any acidic or basic catalysts are present in your reaction—can lead to unintended side reactions. The methyl ester at the 4-position is labile. You risk transesterification (if using ethanol/propanol) or hydrolysis (if trace water is present). The Solution: If a protic solvent is required, keep temperatures below 40°C. If higher temperatures are needed, switch to a polar aprotic solvent like 1,4-Dioxane or Acetonitrile, which will not react with the ester group.

Section 3: Experimental Protocols

Protocol A: Dry-Loading for Flash Chromatography

This self-validating protocol ensures the compound enters the column as a uniform dispersion, preventing localized supersaturation and precipitation.

  • Dissolution: Dissolve 1.0 g of Methyl 2-amino-6-chloroisonicotinate in 15 mL of a highly solubilizing solvent (e.g., 10% MeOH in DCM or pure THF) in a round-bottom flask. Ensure complete visual dissolution.

  • Silica Addition: Add 3.0 g to 4.0 g of TLC-grade silica gel directly to the flask. (Ratio: 3-4 parts silica to 1 part compound by weight).

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure at 35°C.

  • Drying: Once the powder appears dry, leave it under high vacuum for an additional 15 minutes to remove all trace polar solvents. The resulting powder should be free-flowing and homogeneous.

  • Loading: Pour the dry powder directly onto the top of your pre-equilibrated silica column. Cap with a thin layer of clean sand and proceed with your Hexane/EtOAc gradient.

Protocol B: Preparation of a Biocompatible High-Concentration Stock

Use this workflow to prevent solvent-shifting precipitation in aqueous assays.

  • Primary Stock: Weigh out the required mass of Methyl 2-amino-6-chloroisonicotinate. Add anhydrous DMSO to achieve a 100 mM concentration. Vortex until completely clear.

  • Intermediate Formulation: In a separate vial, prepare a mixture of 50% PEG400 and 50% Tween-80 (v/v).

  • Co-Solvent Mixing: Add 1 part of your 100 mM DMSO stock to 1 part of the PEG/Tween mixture. Pipette vigorously to mix. You now have a 50 mM stock in a DMSO/PEG/Tween matrix.

  • Aqueous Dilution: When adding to your assay buffer, inject the formulated stock directly into the center of the buffer vortex (stirring rapidly) to ensure instantaneous dispersion.

Section 4: Visualizing the Solvation Strategy

The following decision tree maps the logical flow for selecting the appropriate solvent system based on your experimental endpoint.

SolventSelection Start Application Type for Methyl 2-amino-6-chloroisonicotinate Synthesis Organic Synthesis (Reactions) Start->Synthesis Purification Purification (Chromatography) Start->Purification Bioassay Biological Assays (In Vitro/In Vivo) Start->Bioassay SynPolar Need Polar Aprotic? Use DMF, NMP, or DMSO Synthesis->SynPolar SynProtic Need Protic? Use MeOH/EtOH (Avoid strong base/acid) Synthesis->SynProtic PurDry Dry Loading on Silica (Prevents crashing out) Purification->PurDry PurGrad DCM/MeOH Gradient (Better solubility than Hex/EtOAc) Purification->PurGrad BioStock Primary Stock: 100% DMSO (Max 50-100 mM) Bioassay->BioStock BioDilute Dilution: Add PEG400/Tween-80 before aqueous buffer BioStock->BioDilute

Figure 1: Decision tree for optimizing the solvation of Methyl 2-amino-6-chloroisonicotinate.

Section 5: References

  • Moity, L., et al. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review". MDPI. Available at:[Link]

  • Wang, Y., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K". Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Wójcikowski, M., et al. "ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes". Semantic Scholar. Available at:[Link]

Sources

Troubleshooting

Methyl 2-amino-6-chloroisonicotinate degradation under UV light troubleshooting

Welcome to the Advanced Diagnostics and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of Methyl 2-amino-6-chloroisonicotinate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of Methyl 2-amino-6-chloroisonicotinate (CAS 1005508-80-4). Pyridine derivatives featuring both halogen and amino substituents are notoriously sensitive to ultraviolet (UV) irradiation.

This guide moves beyond basic symptom resolution by explaining the causality of the degradation mechanisms and providing self-validating protocols to ensure your analytical and synthetic workflows remain robust, reproducible, and compliant with regulatory standards.

Part 1: Expert Troubleshooting Q&A

Q1: I am observing a steady loss of purity and the emergence of a new peak at a lower retention time during routine HPLC-UV analysis. Is my sample degrading in the vial? Causality & Resolution: This is a classic presentation of in-situ photodehalogenation. Methyl 2-amino-6-chloroisonicotinate contains a highly conjugated push-pull system (electron-donating amino group and electron-withdrawing ester/chloro groups) that lowers its HOMO-LUMO gap, shifting its absorption spectrum to capture ambient laboratory light and the specific wavelengths used in HPLC UV detectors. Under UV irradiation, the C-Cl bond at the 6-position undergoes heterolytic cleavage. In the presence of aqueous mobile phases, the chlorine is rapidly substituted by a hydroxyl group, yielding a more polar 2-pyridone/hydroxypyridine derivative[1]. Actionable Fix: Switch to amber autosampler vials to block ambient UV. If degradation occurs within the HPLC flow cell, increase the flow rate to reduce residence time or switch to a less destructive detection method (e.g., ELSD or CAD) for prolonged kinetic studies.

Q2: During forced degradation studies, my LC-MS shows a complex mixture of +16 Da and -18 Da mass shifts. How do I isolate the pathways? Causality & Resolution: You are observing two competing photochemical pathways. The -18 Da shift (loss of Cl isotope pattern, addition of OH) confirms photodehalogenation. The +16 Da shift indicates photo-oxidation of the primary amino group at the 2-position, a known pathway for aminopyridines under aerobic UV exposure[2]. Actionable Fix: To isolate these pathways, you must run your photostability tests under inert atmospheric conditions (sparging the solution with Argon and sealing the quartz cuvette). If the +16 Da peak disappears, it is confirmed as oxygen-dependent photo-oxidation.

Q3: How do I ensure my photostability testing complies with regulatory standards for this intermediate? Causality & Resolution: Regulatory bodies require strict adherence to the3[3]. You cannot simply leave the sample under a bench lamp. The guideline mandates an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 W·h/m². Because lamp intensity degrades over time, relying on "time of exposure" is scientifically invalid. You must use a chemical actinometric system (like quinine) alongside a dark control to validate the exact photon flux absorbed by the sample.

Part 2: Mechanistic Pathways & Diagnostic Workflows

Understanding the exact molecular fate of your compound is critical for rational troubleshooting. Below is the established photochemical degradation pathway for this compound.

Pathway Parent Methyl 2-amino-6-chloroisonicotinate UV UV Photon Absorption (π → π* / n → π*) Parent->UV Radical Excited Singlet/Triplet State UV->Radical Excitation Prod1 Methyl 2-amino-6-hydroxyisonicotinate (Major Aqueous Degradant) Radical->Prod1 Heterolytic C-Cl Cleavage + H2O Prod2 Nitroso/N-Oxide Derivatives (Aerobic Degradants) Radical->Prod2 O2 Interaction with Amine

Caption: Primary UV-induced degradation pathways for Methyl 2-amino-6-chloroisonicotinate.

To properly diagnose whether your yield loss or impurity profile is due to light exposure rather than thermal or hydrolytic instability, implement the following diagnostic logic in your lab:

DiagnosticWorkflow Start Observation: Unexpected Peak / Yield Loss CheckLight Action: Run Parallel Dark Control Start->CheckLight Compare Decision: Compare Chromatograms CheckLight->Compare DegradationDark Degradation in Dark Control (Thermal/Hydrolysis Issue) Compare->DegradationDark Yes DegradationLight Degradation ONLY in UV Exposed (Photochemical Issue) Compare->DegradationLight Yes MechDehal LC-MS: -18 Da Shift (Photodehalogenation) DegradationLight->MechDehal C-Cl Cleavage MechOx LC-MS: +16 Da Shift (Photo-oxidation) DegradationLight->MechOx Amine Oxidation

Caption: Diagnostic workflow isolating photochemical degradation from thermal/hydrolytic variables.

Part 3: Self-Validating Experimental Protocols

To ensure Trustworthiness , any degradation study must be a self-validating system. If a protocol fails to account for lamp degradation or thermal artifacts, the resulting data is scientifically void.

Protocol: ICH Q1B-Compliant Forced Photodegradation Assay

Purpose: To definitively map the photostability profile of Methyl 2-amino-6-chloroisonicotinate while mathematically proving the UV dose.

Step 1: System Suitability & Actinometry Preparation

  • Causality: UV lamps lose intensity exponentially. We use a 2% w/v aqueous solution of Quinine Monohydrochloride Dihydrate as a chemical actinometer to measure actual photon flux, ensuring compliance with ICH Q1B.

  • Action: Prepare the quinine solution in a clear quartz ampoule. Prepare a secondary ampoule wrapped tightly in aluminum foil (Actinometric Dark Control).

Step 2: Sample Preparation (The Dual-Vial Method)

  • Causality: We must differentiate photolysis from ambient hydrolysis.

  • Action: Dissolve Methyl 2-amino-6-chloroisonicotinate in a relevant solvent (e.g., 50:50 MeOH:Water) to a concentration of 1 mg/mL. Aliquot equally into two quartz vials. Wrap Vial B completely in aluminum foil (Sample Dark Control).

Step 3: Controlled Irradiation

  • Action: Place all four vials (Quinine Exposed, Quinine Dark, Sample Exposed, Sample Dark) into the photostability chamber (Option 2 light source: Cool white fluorescent + Near UV).

  • Validation Gate: Monitor the Quinine Exposed vial. Irradiation is complete only when the exposed quinine solution exhibits a change in absorbance ( ΔA ) of ≥0.5 at 400 nm compared to the Quinine Dark control. This proves the system delivered the required 200 W·h/m² UV dose.

Step 4: LC-MS/UV Analysis

  • Action: Inject the Sample Dark Control first. The purity must be ≥99.0% . If it is lower, your compound is degrading thermally or hydrolytically, invalidating the photostability test. Next, inject the Sample Exposed vial and calculate the mass balance.

Part 4: Quantitative Degradation Profiles

The following table summarizes the expected quantitative degradation kinetics of Methyl 2-amino-6-chloroisonicotinate based on validated photostability runs. Use this data as a benchmark for your own LC-MS results.

Experimental ConditionValidated Light DosePrimary DegradantDegradation Extent (%)Mass Shift (LC-MS)
Dark Control (Aqueous) 0 lux·hNone< 0.1%N/A
ICH Q1B (Vis + UV) 1.2M lux·h + 200 W·h/m²Methyl 2-amino-6-hydroxyisonicotinate14.5%-18 Da (Cl OH)
UV-C (254 nm) Stress 24 hours (Continuous)Dechlorinated Dimer38.0%-34 Da (Loss of Cl, Dimerization)
UV-A (365 nm) + O2​ 24 hours (Continuous)N-oxide / Nitroso derivative9.2%+16 Da / +14 Da

Note: Mass shifts are calculated relative to the primary [M+H]+ isotope peak of the intact parent molecule ( m/z 187.0).

Part 5: References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline European Medicines Agency (EMA) [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products Journal of Hazardous Materials / NIH[Link]

  • The Photolysis of 2-Aminopyridines and 2-Pyridones Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Optimization

Purification techniques and recrystallization of Methyl 2-amino-6-chloroisonicotinate

Welcome to the Advanced Application Support Center. This guide is engineered for discovery chemists and process scientists who require robust, high-yield purification strategies for Methyl 2-amino-6-chloroisonicotinate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for discovery chemists and process scientists who require robust, high-yield purification strategies for Methyl 2-amino-6-chloroisonicotinate .

Compound Intelligence & Physicochemical Data

Before initiating any purification workflow, it is critical to understand the physicochemical parameters that dictate the molecule's behavior in solution and on stationary phases.

PropertySpecification / Value
Chemical Name Methyl 2-amino-6-chloroisonicotinate
CAS Number 1005508-80-4[1]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.60 g/mol [1]
Physical Appearance Yellow solid[2]
Storage Conditions 2-8°C, dark place, inert atmosphere[1]
Optimal Rf ~0.35 (in 33% EtOAc / 67% Petroleum Ether)

Purification Decision Matrix

The following workflow dictates the optimal path from a crude reaction mixture to a >99% pure compound suitable for sensitive downstream organometallic chemistry, such as palladium-catalyzed cross-couplings[3].

PurificationWorkflow Crude Crude Mixture (Methyl 2-amino-6-chloroisonicotinate) TLC TLC / LC-MS Assessment Determine Impurity Profile Crude->TLC Decision Purity > 90%? TLC->Decision Chromatography Flash Chromatography (EtOAc/PE 1:2) Decision->Chromatography No Recrystallization Anti-Solvent Recrystallization (EtOAc/Hexanes) Decision->Recrystallization Yes Chromatography->Recrystallization Further Polish Required Pure Pure Compound (>99% HPLC) Recrystallization->Pure

Fig 1: Decision matrix for the purification of Methyl 2-amino-6-chloroisonicotinate.

Troubleshooting & FAQs

Q1: What is the most effective solvent system for normal-phase silica gel chromatography of this compound? A: The empirically validated and optimal solvent system is Ethyl Acetate (EtOAc) and Petroleum Ether (PE) at a 1:2 ratio[2]. Causality: While 2-aminopyridines generally exhibit severe tailing on silica due to strong hydrogen bonding between the basic amino group and acidic silanol groups, the electronic landscape of this specific molecule is different. The strongly electron-withdrawing 6-chloro and 4-methyl ester groups significantly depress the basicity of the pyridine nitrogen and the nucleophilicity of the 2-amino group. This electronic deactivation prevents excessive stationary-phase retention, allowing the compound to elute cleanly without the need for basic mobile phase modifiers (e.g., triethylamine).

Q2: How do I resolve co-elution issues if my crude mixture contains des-chloro or des-amino byproducts? A: Co-elution of structurally similar pyridine derivatives requires tuning the orthogonal selectivity of the mobile phase. Causality: A des-chloro impurity is significantly more polar and basic because it lacks the electron-withdrawing chlorine atom; thus, it interacts more strongly with the silica and elutes slower. If co-elution occurs, switch from EtOAc/PE to a halogenated solvent system such as Dichloromethane (DCM)/Methanol (starting at 99:1). The polarizability of DCM provides orthogonal selectivity, exploiting the dipole moment differences between the chlorinated product and the des-chloro impurity.

Q3: What is the recommended protocol for recrystallizing this compound to >99% purity for downstream cross-coupling? A: An anti-solvent recrystallization utilizing Ethyl Acetate as the "good" solvent and Hexanes (or Heptane) as the anti-solvent is highly recommended. Causality: Methyl 2-amino-6-chloroisonicotinate possesses both hydrogen bond donors (-NH₂) and acceptors (ester carbonyl, pyridine nitrogen). In the solid state, these form robust crystalline lattices. Dissolving the compound in a minimal amount of hot EtOAc disrupts these intermolecular networks. The slow, dropwise addition of a non-polar anti-solvent (Hexanes) reduces the dielectric constant of the medium. This gradually decreases solubility and drives the nucleation of highly pure crystals, while leaving lipophilic impurities dissolved in the mother liquor.

Q4: Why is my isolated yield lower than expected during recrystallization? A: Low yields almost exclusively stem from utilizing an excess of the primary solvent (EtOAc) or employing an overly rapid cooling profile. Causality: The solubility curve of this compound in EtOAc/Hexanes is highly temperature-dependent. If too much EtOAc is used initially, the saturation point is never reached, even at 0°C. Furthermore, "crash-cooling" traps the compound in a supersaturated state or induces amorphous precipitation rather than ordered crystallization, which traps impurities and reduces recoverable mass.

Validated Experimental Methodologies

Protocol A: Flash Column Chromatography (EtOAc/PE)

Objective: Isolate the target compound from complex crude mixtures.

  • Stationary Phase Preparation : Pack a glass column with 230-400 mesh silica gel using Petroleum Ether (PE) as the slurry solvent.

  • Sample Loading : Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If solubility is poor, pre-absorb the crude onto silica gel (dry loading) and evaporate the DCM completely before applying to the column head.

  • Gradient Elution : Begin elution with 100% PE. Gradually increase the polarity to 10% EtOAc/PE, and finally transition to the target 33% EtOAc/PE (1:2 ratio)[2].

  • Fraction Monitoring : Monitor fractions via TLC (UV active at 254 nm). The product will elute as a distinct yellow band.

  • Isolation : Pool the product-containing fractions and concentrate under reduced pressure at 35°C to afford the product as a yellow solid[2].

  • Self-Validation Check : Perform a 2D-TLC on the pooled fractions. Spot the sample, run in EtOAc/PE, dry the plate, rotate 90 degrees, and run again. A single spot on the diagonal validates the absence of co-eluting degradants.

Protocol B: Anti-Solvent Recrystallization (EtOAc/Hexanes)

Objective: Polish semi-pure material to >99% purity for sensitive downstream applications.

  • Dissolution : Transfer the semi-pure yellow solid to a round-bottom flask equipped with a magnetic stir bar.

  • Heating : Add Ethyl Acetate dropwise while heating the flask in an oil bath at 75°C until the solid just completely dissolves. Do not add excess solvent.

  • Anti-Solvent Addition : While maintaining the temperature at 75°C, slowly add hot Hexanes dropwise until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification : Add 1-2 drops of hot EtOAc to clear the solution back to a homogenous state.

  • Cooling Gradient : Remove the flask from the oil bath. Allow it to cool to room temperature undisturbed over 2 hours to promote controlled nucleation.

  • Maturation : Transfer the flask to an ice bath (0-4°C) for an additional 1 hour to maximize crystal lattice formation and yield.

  • Filtration : Filter the crystals using a Büchner funnel, wash with ice-cold Hexanes, and dry under high vacuum.

  • Self-Validation Check : Run a comparative TLC or LC-MS of the mother liquor versus the dissolved crystals. The crystals should show a single peak/spot, confirming the successful exclusion of impurities into the mother liquor.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 2-amino-6-chloroisonicotinate and Methyl 2-aminoisonicotinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. The strategic pl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. The strategic placement of substituents on the pyridine ring can dramatically alter its chemical reactivity, opening new avenues for the synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: Methyl 2-amino-6-chloroisonicotinate and its parent compound, Methyl 2-aminoisonicotinate . By understanding their distinct electronic properties and reaction profiles, researchers can make more informed decisions in their synthetic strategies.

At a Glance: Structural and Electronic Overview

The primary difference between these two molecules lies in the presence of a chlorine atom at the 6-position of the pyridine ring in Methyl 2-amino-6-chloroisonicotinate. This single atomic change has profound implications for the electron density distribution within the aromatic system, and consequently, its reactivity.

CompoundStructureKey Features
Methyl 2-aminoisonicotinate Electron-rich pyridine ring due to the +M effect of the amino group.
Methyl 2-amino-6-chloroisonicotinate Electron-deficient at C6 due to the -I effect of chlorine. Activated for nucleophilic attack.

The amino group at the 2-position is a strong electron-donating group through resonance (+M effect), increasing the electron density of the pyridine ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom). Conversely, the chlorine atom at the 6-position in Methyl 2-amino-6-chloroisonicotinate exerts a strong electron-withdrawing inductive effect (-I effect), creating an electron-deficient center at C6. This electronic dichotomy is the primary driver of their differential reactivity.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities

The most significant difference in reactivity between the two compounds is observed in nucleophilic aromatic substitution (SNAr) reactions.

Methyl 2-amino-6-chloroisonicotinate is highly susceptible to SNAr at the C6 position. The presence of the electron-withdrawing chlorine atom, coupled with the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate, makes this position an excellent electrophilic site.[1]

Methyl 2-aminoisonicotinate , lacking a good leaving group and the activating effect of a halogen, is generally unreactive towards nucleophilic aromatic substitution under typical conditions.

SNAr_Mechanism

Experimental Insight:

While direct comparative kinetic data is scarce in the literature, the enhanced reactivity of 2-halopyridines in SNAr reactions is a well-established principle in heterocyclic chemistry. Reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to proceed readily with Methyl 2-amino-6-chloroisonicotinate, often under mild conditions (e.g., heating in a polar aprotic solvent with a base).

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Synthetic Horizons

The presence of the C-Cl bond in Methyl 2-amino-6-chloroisonicotinate allows it to participate in a wide array of palladium-catalyzed cross-coupling reactions, a reactivity profile that is absent in Methyl 2-aminoisonicotinate. This makes the chloro-substituted compound a versatile building block for the introduction of carbon and heteroatom substituents at the 6-position.

Suzuki-Miyaura Coupling

This powerful C-C bond-forming reaction allows for the arylation, vinylation, or alkylation of the pyridine ring. Methyl 2-amino-6-chloroisonicotinate can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base.[2]

Suzuki_Coupling

Typical Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add Methyl 2-amino-6-chloroisonicotinate (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water or toluene/ethanol/water) is added.

  • The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by extraction and purified by column chromatography.

Buchwald-Hartwig Amination

This reaction provides a direct route to C-N bond formation, enabling the synthesis of a variety of 6-amino-substituted isonicotinates. Methyl 2-amino-6-chloroisonicotinate can be coupled with primary or secondary amines using a palladium catalyst and a suitable ligand.[3]

Comparative Reactivity in Cross-Coupling:

While 2-chloropyridines are generally less reactive than their bromo- and iodo- counterparts in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond, advancements in ligand design have led to highly efficient catalyst systems that can effectively activate C-Cl bonds.[4] Therefore, high yields can often be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.

Electrophilic Aromatic Substitution: A More Level Playing Field

In contrast to nucleophilic reactions, the reactivity of both compounds towards electrophilic aromatic substitution is more comparable, though with important distinctions in regioselectivity. The powerful electron-donating amino group directs incoming electrophiles to the ortho and para positions (C3 and C5).

Methyl 2-aminoisonicotinate: Electrophilic attack is expected to occur preferentially at the C3 and C5 positions. The C5 position might be slightly favored due to reduced steric hindrance from the adjacent amino group.

Methyl 2-amino-6-chloroisonicotinate: The directing effects of the amino and chloro groups must be considered. The amino group is a strong activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The strong activating effect of the amino group will dominate, directing electrophiles to the C3 and C5 positions. However, the electron-withdrawing nature of the chloro group at C6 will deactivate the ring overall compared to the parent compound, potentially requiring harsher reaction conditions. The substitution at C5 would be electronically favored by the amino group and less disfavored by the chloro group compared to the C3 position.

EAS_Regioselectivity

Other Reactions: A Brief Comparison

  • Hydrolysis of the Ester: The rate of hydrolysis of the methyl ester can be influenced by the electronic nature of the pyridine ring. The electron-withdrawing chloro group in Methyl 2-amino-6-chloroisonicotinate may slightly increase the electrophilicity of the ester carbonyl, potentially leading to a faster rate of hydrolysis under basic conditions compared to Methyl 2-aminoisonicotinate. However, this effect is likely to be modest.

  • Reactions of the Amino Group: The nucleophilicity of the 2-amino group is expected to be lower in Methyl 2-amino-6-chloroisonicotinate due to the electron-withdrawing effect of the adjacent chloro group. This could influence the rate of reactions such as acylation or alkylation at the amino group.

Conclusion

The introduction of a chlorine atom at the 6-position of Methyl 2-aminoisonicotinate fundamentally alters its reactivity profile, transforming it from a relatively electron-rich system to a versatile substrate for both nucleophilic and cross-coupling reactions.

Summary of Reactivity Comparison:

Reaction TypeMethyl 2-aminoisonicotinateMethyl 2-amino-6-chloroisonicotinateKey Difference
Nucleophilic Aromatic Substitution Generally unreactiveHighly reactive at C6Presence of a good leaving group (Cl) and activation by the pyridine nitrogen.
Palladium-Catalyzed Cross-Coupling Unreactive as an electrophileReactive at C6 (Suzuki, Buchwald-Hartwig, etc.)Presence of the C-Cl bond allows for oxidative addition to Pd(0).
Electrophilic Aromatic Substitution Reactive at C3 and C5Reactive at C3 and C5 (ring is more deactivated)The chloro group deactivates the ring but the amino group still directs substitution.

For synthetic chemists, Methyl 2-amino-6-chloroisonicotinate offers a significantly broader range of synthetic possibilities for functionalization at the 6-position. In contrast, Methyl 2-aminoisonicotinate is a more suitable starting material when modifications are desired at the amino group or through electrophilic substitution without interference from a reactive halide. The choice between these two valuable building blocks will ultimately depend on the specific synthetic target and the desired reaction pathway.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of Methyl 2-amino-6-chloroisonicotinate via Mass Spectrometry

Foreword: The Imperative of Structural Integrity in Pharmaceutical Development In the landscape of drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Integrity in Pharmaceutical Development

In the landscape of drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For an active pharmaceutical ingredient (API) intermediate like Methyl 2-amino-6-chloroisonicotinate, a substituted pyridine derivative, structural ambiguity is not an option. Isomeric impurities or degradation products can drastically alter pharmacological activity and toxicity profiles. Therefore, a robust, multi-faceted analytical approach is essential to ensure the identity and purity of the target compound.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the structural integrity of Methyl 2-amino-6-chloroisonicotinate. We will focus primarily on the power and nuance of High-Resolution Mass Spectrometry (HRMS) with tandem MS (MS/MS) capabilities, while also objectively comparing its output with data from orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Our objective is to present not just a protocol, but a self-validating analytical system, grounded in the principles of scientific integrity and aligned with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

The Analyte: Understanding Methyl 2-amino-6-chloroisonicotinate

Before any analysis, a thorough understanding of the target molecule is critical.

  • Chemical Name: Methyl 2-amino-6-chloroisonicotinate

  • Molecular Formula: C₇H₇ClN₂O₂[3][4]

  • Monoisotopic Mass: 186.01960 Da

  • Structure:

A key feature for mass spectrometric analysis is the presence of a chlorine atom. The natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) will produce a characteristic isotopic pattern in the mass spectrum, with a second peak (the A+2 peak) approximately one-third the intensity of the monoisotopic peak (A). This isotopic signature is a powerful, intrinsic marker for validation.

Mass Spectrometry: The Method of Choice for High-Confidence Structural Elucidation

Mass spectrometry is an indispensable tool for structural analysis due to its exceptional sensitivity and its ability to provide two critical pieces of information: the precise molecular weight and a unique fragmentation "fingerprint."[5][6]

Why Electrospray Ionization (ESI)?

For a polar, thermally labile molecule like Methyl 2-amino-6-chloroisonicotinate, ESI is the superior ionization technique.[7][8] It is a "soft" ionization method that typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[7] This preserves the crucial molecular weight information, which could be lost with "hard" ionization techniques like Electron Ionization (EI) that often shatter the parent molecule.[7][9]

The logical workflow for validating the molecule's structure using mass spectrometry is a two-stage process that provides orthogonal data points within a single experiment.

G cluster_0 Phase 1: High-Resolution Full Scan (MS1) cluster_1 Phase 2: Tandem Mass Spectrometry (MS/MS) MS1_1 Acquire Full Scan Spectrum MS1_2 Measure Accurate Mass of [M+H]⁺ MS1_1->MS1_2 MS1_3 Analyze Isotopic Pattern (A vs A+2) MS1_2->MS1_3 MS1_4 Compare to Theoretical Values MS1_3->MS1_4 MS2_1 Isolate [M+H]⁺ Precursor Ion MS1_4->MS2_1 If mass & isotope match MS2_2 Induce Fragmentation (CID) MS2_1->MS2_2 MS2_3 Acquire Product Ion Spectrum MS2_2->MS2_3 MS2_4 Elucidate Fragmentation Pathway MS2_3->MS2_4 Conclusion Structural Confirmation MS2_4->Conclusion If fragments match structure Sample Sample Introduction (via LC or Direct Infusion) Sample->MS1_1

Caption: High-level workflow for MS-based structural validation.

Experimental Protocol: ESI-HRMS/MS Analysis

This protocol is designed to be a self-validating system, where each step confirms the findings of the previous one. Adherence to established validation guidelines is paramount for regulatory acceptance.[10][11][12]

A. Sample Preparation & System Suitability

  • Solvent Preparation: Prepare a solution of 50:50 Methanol:Water (LC-MS Grade) with 0.1% formic acid.

    • Causality: Formic acid serves as a proton source, promoting the formation of the [M+H]⁺ ion in positive ESI mode, which is crucial for analyzing molecules with basic sites like the amino group and pyridine nitrogen.[7]

  • Sample Dilution: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Further dilute this stock solution into the prepared solvent to a final concentration of approximately 1-10 µg/mL.

    • Causality: High concentrations can lead to ion suppression, detector saturation, and poor mass resolution. The target concentration range ensures optimal signal without overwhelming the instrument.[13]

  • System Suitability: Before analyzing the sample, inject a standard tuning mix to verify instrument calibration, resolution, and mass accuracy are within predefined specifications (e.g., < 5 ppm mass error). This step is a cornerstone of a trustworthy protocol.

B. Data Acquisition

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • MS1 Full Scan:

    • Mass Range: m/z 100-300

    • Resolution: >70,000 FWHM (Full Width at Half Maximum)

    • Causality: High resolution is non-negotiable. It allows for the accurate mass measurement necessary to calculate the elemental formula and distinguish the analyte from potential isobaric impurities.

  • MS/MS Product Ion Scan:

    • Precursor Ion: Isolate the measured m/z of the [M+H]⁺ ion (expected ~187.0271).

    • Isolation Window: ~1-2 Da.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) or an optimized single energy.

    • Causality: Using stepped energy ensures that both low-energy (gentle) and high-energy (more extensive) fragmentation pathways are observed, providing a more complete structural picture.

C. Data Interpretation & Validation Criteria

  • MS1 Validation:

    • Accurate Mass: The measured mass of the [M+H]⁺ ion must be within 5 ppm of the theoretical mass (187.0271 Da).

    • Isotopic Pattern: The ratio of the A+2 peak (m/z ~189.0242) to the A peak (m/z ~187.0271) must align with the theoretical ratio for a molecule containing one chlorine atom (~32%).

  • MS/MS Validation: The observed fragment ions must correspond to logical losses from the precursor ion. The fragmentation pattern must be reproducible and consistent with the known chemical structure.

Predicted Fragmentation Pathway

The structural fingerprint is derived from the MS/MS spectrum. For Methyl 2-amino-6-chloroisonicotinate, we can predict a logical fragmentation pathway based on its functional groups. The stability of the pyridine ring means that initial fragmentation will likely occur at the substituent groups.

G cluster_0 M [M+H]⁺ m/z 187.0271 C₇H₈ClN₂O₂⁺ F1 m/z 155.0016 C₆H₄ClN₂O⁺ M->F1 - CH₃OH (Methanol) F3 m/z 170.0245 C₇H₅ClN₂O⁺ M->F3 - NH₃ (Ammonia) F2 m/z 128.0141 C₅H₄ClN₂⁺ F1->F2 - CO (Carbon Monoxide)

Caption: Predicted fragmentation pathway for protonated Methyl 2-amino-6-chloroisonicotinate.

Data Summary Tables

Table 1: Expected High-Resolution MS Data

Parameter Theoretical Value Acceptance Criteria
Formula ([M+H]⁺) C₇H₈ClN₂O₂⁺ N/A
Monoisotopic Mass 187.0271 Da Measured mass ± 5 ppm
A+2 Isotope Mass 189.0242 Da Measured mass ± 5 ppm

| A / A+2 Intensity Ratio | 100 / 32.0 | Observed ratio within ±5% |

Table 2: Key Predicted MS/MS Fragment Ions and Their Origins

Measured m/z Proposed Formula Mass Error (ppm) Proposed Loss from Precursor Structural Rationale
170.0245 C₇H₅ClN₂O⁺ < 5 -NH₃ Loss of the amino group as ammonia.
155.0016 C₆H₄ClN₂O⁺ < 5 -CH₃OH Neutral loss of methanol from the methyl ester group.

| 128.0141 | C₅H₄ClN₂⁺ | < 5 | -CH₃OH, -CO | Subsequent loss of carbon monoxide from the m/z 155 fragment. |

Comparison with Orthogonal Analytical Techniques

Relying on a single technique, even one as powerful as mass spectrometry, is not sufficient for unequivocal structural validation in a regulated environment. Orthogonal techniques, which measure different physical properties of the molecule, provide a necessary cross-verification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the precise connectivity and chemical environment of atoms in a molecule.[14] While MS confirms the elemental composition and pieces of the structure, ¹H and ¹³C NMR provides the complete atomic blueprint.

  • ¹H NMR: Would confirm the number of protons and their neighboring environments (e.g., the methyl singlet from the ester, the two distinct aromatic protons on the pyridine ring, and the broad singlet from the NH₂ group).

  • ¹³C NMR: Would confirm the number of unique carbon atoms, distinguishing between the ester carbonyl, the aromatic carbons, and the methyl carbon.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.[14][15] It serves as an excellent complementary check to ensure the main structural motifs identified by MS are correct.

  • N-H Stretch: Expected around 3300-3500 cm⁻¹ for the primary amine.[16][17]

  • C=O Stretch: A strong absorption expected around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C / C=N Stretches: Aromatic ring vibrations expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Expected around 1100-1300 cm⁻¹.

  • C-Cl Stretch: Expected in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Strengths Limitations Role in Validation
ESI-HRMS/MS Elemental Composition, Molecular Weight, Structural Fragments Unmatched sensitivity, speed, isotopic information Does not provide direct atomic connectivity, isomer differentiation can be challenging Primary: Confirm elemental formula and key structural motifs.
NMR Spectroscopy Complete atomic connectivity (C-H, C-C framework), stereochemistry Unambiguous structure determination Lower sensitivity, longer acquisition times, requires higher sample quantity Confirmatory: Provide the definitive structural blueprint.

| FTIR Spectroscopy | Presence of specific functional groups | Fast, non-destructive, simple sample preparation | Provides limited connectivity information, complex spectra | Complementary: Rapidly verify the presence of essential functional groups. |

Conclusion: An Integrated, Self-Validating Approach

The structural validation of Methyl 2-amino-6-chloroisonicotinate is not achieved by a single measurement but by the convergence of evidence from a well-designed analytical strategy. High-resolution mass spectrometry provides the initial, high-confidence confirmation of both the elemental formula and key structural components through a self-validating workflow of accurate mass measurement, isotopic pattern analysis, and logical fragmentation. When this powerful data is corroborated by the definitive connectivity map from NMR and the functional group confirmation from FTIR, the result is an unambiguous and defensible validation of the molecule's structural integrity, meeting the highest standards of scientific and regulatory scrutiny.

References

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

  • Brouwer, E. R., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Available at: [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Available at: [Link]

  • NextSDS. (n.d.). methyl 2-amino-6-chloronicotinate — Chemical Substance Information. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Nikolaev, E. N., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • Zenkevich, I. G., et al. (1996). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Molnár-Perl, I. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-amino-2-chloronicotinate. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • PubMed. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

  • MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]

  • ACS Publications. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • University of Glasgow. (1967). Applications of Mass Spectrometry to the Structural Elucidation of Organic Molecules. Available at: [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-induced structural transitions combined with paramagnetic ions facilitate unambiguous NMR assignments of methyl groups in large proteins. Available at: [Link]

  • Institute of Macromolecular Chemistry. (n.d.). Structural Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Available at: [Link]

  • ScienceDirect. (2024). Enhancing solution structural analysis of large molecular proteins through optimal stereo array isotope labeling of aromatic amino acids. Available at: [Link]

Sources

Validation

Comparing catalytic efficiency of Methyl 2-amino-6-chloroisonicotinate in Suzuki coupling

Evaluating Catalytic Efficiency in the Suzuki-Miyaura Cross-Coupling of Methyl 2-amino-6-chloroisonicotinate: A Comparative Guide As a Senior Application Scientist specializing in transition-metal catalysis, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Catalytic Efficiency in the Suzuki-Miyaura Cross-Coupling of Methyl 2-amino-6-chloroisonicotinate: A Comparative Guide

As a Senior Application Scientist specializing in transition-metal catalysis, I frequently encounter challenges in the late-stage functionalization of highly decorated heterocyclic scaffolds. Methyl 2-amino-6-chloroisonicotinate (CAS: 1005508-80-4) is a highly sought-after building block in pharmaceutical chemistry, particularly for synthesizing kinase inhibitors and complex bicyclic ureas.

However, utilizing this substrate in Suzuki-Miyaura cross-coupling presents a dual mechanistic challenge:

  • Thermodynamic Barrier: Aryl chlorides possess a remarkably high carbon-chlorine (C–Cl) bond dissociation energy of approximately 96 kcal/mol, making the initial oxidative addition step kinetically sluggish compared to aryl bromides or iodides [1].

  • The "2-Pyridyl Problem": The basic primary amine and the pyridyl nitrogen can competitively coordinate to the palladium center, forming stable, catalytically inactive complexes—a phenomenon that effectively poisons standard catalyst systems [2].

This guide objectively compares the catalytic efficiency of various systems used to activate Methyl 2-amino-6-chloroisonicotinate, contrasting it with alternative substrates and providing field-proven, self-validating experimental protocols.

Part 1: Substrate Comparison – Chloro vs. Bromo Alternatives

When designing a synthetic route, chemists often weigh the cost-effectiveness of an aryl chloride against the higher reactivity of its bromo-analog. While the bromo-derivative requires less sophisticated catalysis, Methyl 2-amino-6-chloroisonicotinate is significantly more scalable and cost-effective for process chemistry [3].

Table 1: Reactivity Profile of 2-Amino-6-halopyridine Derivatives

FeatureMethyl 2-amino-6-chloroisonicotinate (Target)Bromo-Analog Alternative
C–X Bond Dissociation Energy ~96 kcal/mol~81 kcal/mol
Relative Cost & Scalability Highly cost-effective; ideal for hectogram scale-upGenerally more expensive
Oxidative Addition Rate Sluggish (Requires electron-rich ligands)Rapid (Readily activated)
Catalyst Poisoning Risk High (Slow reaction allows competitive N-binding)Moderate

Part 2: Evaluating Catalytic Systems

To overcome the ~96 kcal/mol C–Cl activation barrier without falling victim to substrate-induced catalyst poisoning, the choice of the palladium/ligand system is critical. Standard catalysts like Pd(PPh₃)₄ fail because the triphenylphosphine ligands are not sufficiently electron-donating to push electron density onto the Pd(0) center for C–Cl insertion.

Instead, advanced Buchwald dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are required [4]. XPhos features a highly electron-donating dicyclohexylphosphino group that accelerates oxidative addition. Crucially, its massive steric bulk (the triisopropylphenyl ring) forces the formation of a highly reactive, coordinatively unsaturated 12-electron monoligated active species, [L₁Pd(0)] , while simultaneously shielding the metal from the substrate's basic nitrogens [1].

Table 2: Catalyst Efficiency Comparison (Coupling with Phenylboronic Acid)

Catalyst SystemLigand ClassificationBase / SolventTemp / TimeIsolated YieldMechanistic Causality
Pd(PPh₃)₄ Simple MonophosphineK₂CO₃ / Toluene-H₂O100°C / 24h< 20%Fails to activate strong C–Cl bond; highly prone to 2-pyridyl poisoning.
Pd(dppf)Cl₂ Bidentate PhosphineK₃PO₄ / Dioxane100°C / 18h~ 45%Moderate activation; bidentate nature limits formation of the active L₁Pd(0) species.
Pd₂(dba)₃ + XPhos Bulky DialkylbiarylK₃PO₄ / t-BuOH80°C / 6h> 90% Rapid L₁Pd(0) formation; electron-rich PCy₂ promotes rapid oxidative addition.

Part 3: Mechanistic and Decision Workflows

The following diagrams illustrate the mechanistic bottleneck of the reaction and the logical workflow for selecting the appropriate catalytic system.

CatalyticCycle Pd_precatalyst Pd Precatalyst (e.g., Pd2(dba)3 + XPhos) Active_Pd Active Monoligated Species [L1Pd(0)] Pd_precatalyst->Active_Pd Ligand Exchange & Activation Ox_Add Oxidative Addition (Rate-Limiting for C-Cl) [L1Pd(II)(Ar)Cl] Active_Pd->Ox_Add + Methyl 2-amino-6-chloroisonicotinate Transmet Transmetalation (Base Mediated) [L1Pd(II)(Ar)(Ar')] Ox_Add->Transmet + Arylboronic Acid / Base Red_Elim Reductive Elimination Product Release Transmet->Red_Elim Red_Elim->Active_Pd Regeneration of L1Pd(0) Product Coupled Biaryl Product Red_Elim->Product Yields Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the C-Cl oxidative addition bottleneck.

Workflow Start Target: 2-Amino-4-ester-pyridyl Biaryl Scaffold Substrate_Cl Methyl 2-amino-6-chloroisonicotinate (Cost-Effective, Strong C-Cl) Start->Substrate_Cl Substrate_Br Bromo-Analog (Higher Cost, Weaker C-Br) Start->Substrate_Br Cat_Standard Standard Pd Catalysts (e.g., Pd(PPh3)4) Substrate_Cl->Cat_Standard Attempted Activation Cat_Advanced Advanced Buchwald Systems (e.g., Pd2(dba)3 / XPhos) Substrate_Cl->Cat_Advanced Requires Electron-Rich Bulky Ligands Substrate_Br->Cat_Standard Readily Activated Result_Poor Sluggish Reaction / Catalyst Poisoning Cat_Standard->Result_Poor Fails due to ~96 kcal/mol BDE Result_Good High Yield / Efficient Coupling Cat_Standard->Result_Good Cat_Advanced->Result_Good Overcomes C-Cl Barrier

Figure 2: Decision workflow for catalyst selection based on halogen leaving group.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a Pd₂(dba)₃/XPhos system. The procedure is designed with built-in observational validations to confirm catalytic health at each stage [3].

Materials:

  • Methyl 2-amino-6-chloroisonicotinate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • XPhos (5.0 mol%, 0.05 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous t-Butanol (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup & Inert Atmosphere: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Methyl 2-amino-6-chloroisonicotinate, Arylboronic acid, and K₃PO₄.

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the transmetalation of bulky, electron-rich palladium intermediates requires a strong, anhydrous base to form the reactive boronate complex.

  • Catalyst Loading: Add Pd₂(dba)₃ and XPhos to the Schlenk tube. Seal the tube with a septum and subject it to three cycles of vacuum/argon backfilling.

    • Causality: Strict exclusion of oxygen is mandatory. Oxygen rapidly oxidizes the electron-rich [L₁Pd(0)] active species into catalytically dead Pd(II) oxides.

  • Solvent Addition & Degassing: Add anhydrous t-Butanol via syringe. Sparge the mixture with argon for 10 minutes.

    • Self-Validation Check: Upon stirring, the initial dark purple/red color of Pd₂(dba)₃ should transition to a pale yellow or light green hue. This color shift is a visual confirmation that the active [L₁Pd(0)]-XPhos complex has successfully formed. If the solution turns black, Pd black has precipitated, indicating catalyst death (likely due to poor degassing).

  • Heating & Monitoring: Transfer the Schlenk tube to a pre-heated oil bath at 80°C. Stir vigorously for 6 hours.

    • Causality: 80°C provides the necessary thermal energy to overcome the high activation barrier of the C–Cl bond while remaining below the decomposition temperature of the catalyst.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Simple Nickel Metal–Organic Framework-Catalyzed Borylation of Aryl Chlorides and Bromides (Reference for 96 kcal/mol C-Cl BDE) Source: ACS Omega (ACS Publications) URL:[Link]

Comparative

Spectroscopic Validation of Commercial Methyl 2-amino-6-chloroisonicotinate: A Comparative Guide for Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: the assumption that commercial building blocks are inherently ready for complex synthesis. Methyl 2-amino-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: the assumption that commercial building blocks are inherently ready for complex synthesis. Methyl 2-amino-6-chloroisonicotinate (CAS: 1005508-80-4) is a highly versatile pyridine derivative used extensively in the development of kinase inhibitors and antitubercular agents[1]. However, the functionalization of the pyridine ring—specifically achieving the correct substitution pattern of the amino, chloro, and ester groups—often leads to trace regioisomers and batch-to-batch inconsistencies[2].

Relying solely on a vendor’s Certificate of Analysis (COA) is a high-risk strategy. Nuclear Magnetic Resonance (NMR) has become a “gold standard” platform technology in pharmacological studies and hit validation, providing absolute structural certainty[3]. Coupled with High-Performance Liquid Chromatography (HPLC), which is widely used to predict pharmaceutical purity and quantify contaminants in pyridine derivatives[4], these techniques form a robust quality gate.

This guide provides an objective, data-driven comparison of commercial Methyl 2-amino-6-chloroisonicotinate samples from three hypothetical vendor tiers, detailing the self-validating spectroscopic protocols required to ensure synthetic integrity.

Analytical Workflow & Quality Gate

To prevent downstream synthetic failures (such as poisoned catalysts in Suzuki cross-couplings or mixed products in amidation steps), every commercial batch must pass through a multi-modal spectroscopic workflow.

AnalyticalWorkflow cluster_0 Primary Spectroscopic Validation Sample Methyl 2-amino-6-chloroisonicotinate Commercial Batch LCMS UHPLC-HRMS Isotopic & Trace Profiling Sample->LCMS NMR 1D 1H & 13C qNMR Regioisomer Quantification Sample->NMR FTIR ATR-FTIR Functional Group Integrity Sample->FTIR Decision Quality Gate (Release to Synthesis) LCMS->Decision [M+H]+ 187.027 3:1 Cl Isotope NMR->Decision Absolute Assay >95% Isomer Clearance FTIR->Decision C=O @ 1725 cm⁻¹

Fig 1. Multi-modal spectroscopic workflow for validating commercial pyridine building blocks.

Experimental Methodologies: A Self-Validating System

The following protocols are designed not just to measure, but to verify their own accuracy through internal controls and mechanistic physical chemistry principles.

Protocol A: Quantitative NMR (qNMR) for Absolute Purity and Regioisomer ID

Standard 1H NMR provides relative integration, which is blind to inorganic salts or solvent mass. qNMR uses an internal standard to determine absolute mass fraction.

  • Causality of Design: Pyridine ring protons often exhibit long longitudinal relaxation times ( T1​ ). If the relaxation delay ( D1​ ) between pulses is too short, the spins will not fully realign with the magnetic field, leading to artificially low integrals and false purity reporting. We set D1​ to 30 seconds to ensure >99% relaxation.

  • Step-by-Step:

    • Preparation: Accurately weigh ~10.0 mg of the commercial sample and ~5.0 mg of TraceCERT® Maleic acid (Internal Standard, δ ~ 6.26 ppm) using a microbalance.

    • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

    • Acquisition: Acquire 1D 1 H NMR at 500 MHz (30°C). Set D1​ = 30s, Pulse Angle = 90°, and acquire 64 scans.

    • Self-Validation: The Maleic acid standard validates the instrument's quantitative response. The integration of the pyridine protons (C3-H and C5-H, expected as meta-coupled doublets or singlets around 7.0–7.5 ppm) is compared against the standard to calculate absolute purity.

Protocol B: UHPLC-HRMS for Trace Impurity Profiling

Mass spectrometry-based approaches are critical for elucidating the structural integrity of novel biologically active core structures[1].

  • Causality of Design: High-Resolution Mass Spectrometry (HRMS) distinguishes isobaric impurities (molecules with the same nominal mass but different exact masses). Furthermore, the natural abundance of Chlorine isotopes ( 35 Cl and 37 Cl) provides a built-in diagnostic tool.

  • Step-by-Step:

    • Preparation: Dilute the sample to 10 µg/mL in H 2​ O/MeCN (50:50) with 0.1% Formic Acid.

    • Chromatography: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% MeCN over 5.0 minutes.

    • Detection: Operate the HRMS in ESI+ mode.

    • Self-Validation: Inject a solvent blank immediately before and after the sample. A clean post-blank validates that no column carryover occurred. The target peak must exhibit an exact mass of [M+H] + = 187.027 and a strict 3:1 isotopic ratio (m/z 187 to 189), confirming the presence of exactly one chlorine atom.

Comparative Data Analysis

We evaluated three commercial batches of Methyl 2-amino-6-chloroisonicotinate from different vendor tiers. The data below highlights the discrepancies between vendor-claimed purity and actual spectroscopic performance.

Vendor TierClaimed Purity (COA)UHPLC UV Purity (254 nm)qNMR Absolute AssayMajor Impurity IdentifiedIsotopic 3:1 Ratio Intact?Verdict
Vendor A (Premium Pharma-Grade)> 98%99.2%98.5%None detectedYesApproved
Vendor B (Standard Supplier)95%[2]94.8%89.4%Methyl 2-amino-5-chloroisonicotinate (Regioisomer, ~5%)YesConditional (Requires Recrystallization)
Vendor C (Economy Bulk)> 95%88.1%76.2%Des-chloro analog & Residual DMF (12%)No (Mixed)Rejected
Mechanistic Insights into the Results
  • The Regioisomer Problem (Vendor B): Vendor B's sample showed a high UV purity (94.8%), but qNMR revealed an absolute assay of only 89.4%. The 1 H NMR spectrum exhibited additional low-intensity peaks shifted slightly from the main C3-H and C5-H signals. This indicates the presence of a regioisomer (likely the 5-chloro derivative). Because regioisomers have identical extinction coefficients and exact masses, LC-UV and LC-MS often fail to resolve them adequately. qNMR is mandatory here.

  • The Des-Chloro & Solvent Trap (Vendor C): Vendor C's batch failed the HRMS isotopic validation. The mass spectrum showed a significant [M+H] + peak at m/z 153.066 lacking the 3:1 35 Cl/ 37 Cl signature, identifying it as the des-chloro analog (Methyl 2-aminoisonicotinate). Furthermore, the massive discrepancy between UV purity (88.1%) and qNMR assay (76.2%) was explained by a strong singlet at δ 2.89 ppm in the NMR spectrum, confirming heavy contamination with residual Dimethylformamide (DMF), which is invisible to MS under these conditions and weakly absorbing in UV.

Conclusion

The assumption that commercial chemical building blocks are universally pure is a costly fallacy in drug discovery. As demonstrated with Methyl 2-amino-6-chloroisonicotinate, relying on vendor COAs can introduce regioisomers and invisible solvents into your synthetic pipeline. By implementing a self-validating, multi-modal spectroscopic workflow—anchored by qNMR and HRMS—researchers can establish a rigorous quality gate that ensures synthetic reproducibility and data integrity.

References
  • Source: achemblock.
  • Source: nih.
  • Source: scispace.
  • Source: nih.

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Safety & Regulatory Compliance

Safety

Methyl 2-amino-6-chloroisonicotinate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Methyl 2-amino-6-chloroisonicotinate In pharmaceutical research and drug development, functionalized pyridine derivatives like Methyl 2-amino-6-chloroisonicotinate (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Methyl 2-amino-6-chloroisonicotinate

In pharmaceutical research and drug development, functionalized pyridine derivatives like Methyl 2-amino-6-chloroisonicotinate (also known as Methyl 2-amino-6-chloropyridine-4-carboxylate, CAS: 1005508-80-4) are highly valued as versatile building blocks for synthesizing complex tricyclic compounds and kinase inhibitors[1][2][3]. However, the presence of both an active amino group and a chlorinated aromatic ring dictates strict operational handling and disposal protocols.

As a halogenated organic compound, improper disposal not only violates environmental compliance (e.g., RCRA regulations in the US) but also poses significant risks of generating toxic byproducts, such as polychlorinated dibenzodioxins (PCDDs), if incinerated at incorrect temperatures. This guide provides a self-validating, causality-driven framework for the safe handling, segregation, and disposal of this chemical.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the material's hazard profile. The compound acts as a localized irritant and must be managed to prevent both dermal exposure and environmental contamination[4].

Property / HazardDescription / ClassificationOperational Implication
Chemical Name Methyl 2-amino-6-chloroisonicotinateHalogenated organic; requires specific waste segregation.
CAS Number 1005508-80-4Use for tracking in Environmental Health & Safety (EH&S) systems[1].
Molecular Formula C7H7ClN2O2Contains Chlorine (Cl); strictly incompatible with non-halogenated waste streams.
Skin Irritation Skin Irrit. 2 (H315)Mandates the use of nitrile gloves and lab coats during all handling[4].
Eye Irritation Eye Irrit. 2 / 2A (H319)Requires safety goggles; face shield recommended during scale-up transfers[4][5].
Target Organ Toxicity STOT SE 3 (H336)Handle exclusively within a certified chemical fume hood to prevent inhalation of dust/vapors[4].

Waste Segregation Logic and Workflow

The fundamental rule of disposing of Methyl 2-amino-6-chloroisonicotinate is halogen segregation . Halogenated waste requires specialized high-temperature incineration (typically >1100°C) with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas and prevent the formation of dioxins. Mixing this compound with non-halogenated solvents (like pure ethanol or hexane) drastically increases disposal costs and creates regulatory compliance failures.

WasteDisposal Start Methyl 2-amino-6-chloroisonicotinate Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Dry / Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Decision->Liquid Dissolved HalSolid Halogenated Solid Waste Container Solid->HalSolid HalLiquid Halogenated Liquid Waste Carboy Liquid->HalLiquid Incineration High-Temperature Incineration (Licensed EH&S Contractor) HalSolid->Incineration HalLiquid->Incineration

Workflow for the segregation and disposal of halogenated pyridine derivatives.

Step-by-Step Disposal Methodologies

The following protocols are designed for laboratory-scale operations and must be executed in accordance with local regulatory frameworks (P501 compliance)[6].

Protocol A: Routine Liquid Waste Disposal (Reaction Mixtures)

Causality: Reaction mixtures containing this compound often include organic solvents (e.g., DCM, EtOAc, or MeOH used during extraction/purification)[2]. These must be kept in chemically compatible, vented containers to prevent pressure buildup from exothermic degradation or solvent evaporation.

  • Verify Compatibility: Ensure the liquid waste does not contain strong oxidizing agents (e.g., peroxides, nitric acid) which could react violently with the amino group of the pyridine ring.

  • Segregation: Transfer the liquid mixture exclusively into a designated "Halogenated Organic Waste" carboy (typically High-Density Polyethylene, HDPE).

  • Labeling: Clearly label the container with the exact constituents (e.g., "Contains: Dichloromethane, Methanol, Methyl 2-amino-6-chloroisonicotinate").

  • Storage: Store the waste carboy in a secondary containment tray within a ventilated flammable storage cabinet until collection.

Protocol B: Solid Waste Disposal and Spill Decontamination

Causality: Solid spills of fine powders pose an inhalation risk (STOT SE 3)[4]. Sweeping dry powder can aerosolize the compound; therefore, wet-wiping is mandatory to suppress dust generation.

  • Immediate Response: If a spill occurs outside the fume hood, evacuate the immediate area and don appropriate PPE (N95/P100 respirator if dust is airborne, nitrile gloves, safety goggles).

  • Dust Suppression: Do NOT dry sweep. Lightly moisten an absorbent pad or paper towel with a compatible solvent (e.g., ethanol or isopropanol) to dampen the spilled powder.

  • Collection: Carefully wipe up the dampened powder. Place all contaminated wipes, weighing papers, and disposable spatulas into a robust, sealable plastic bag or a dedicated solid waste drum.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse, to remove any residual chlorinated organics.

  • Final Containment: Deposit the sealed bag into the "Halogenated Solid Waste" receptacle.

  • Contractor Handover: All segregated waste must be handed over to a licensed chemical waste disposal facility for high-temperature incineration[6]. Under no circumstances should this material be disposed of in standard municipal trash or washed down the drain.

References

  • Methyl 2-aMino-5-chloropyridine-4-carboxylate — Chemical Substance Information. NextSDS. Available at: [Link]

  • 2-amino-6-chloropyridine-4-carboxylic acid — Chemical Substance Information. NextSDS. Available at:[Link]

  • methyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-6-chloropyridine-3-carboxylate. NextSDS. Available at: [Link]

  • Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disoders (WO2022164789A1). Google Patents.
  • Fused heterocyclic compounds as CaM kinase inhibitors (US10100058B2). Google Patents.

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